molecular formula C12H15N3 B1627040 4-(3-Aminoprop-1-yl)aminoquinoline CAS No. 75090-53-8

4-(3-Aminoprop-1-yl)aminoquinoline

カタログ番号: B1627040
CAS番号: 75090-53-8
分子量: 201.27 g/mol
InChIキー: CYDKFQOINLSDGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Aminoprop-1-yl)aminoquinoline is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Aminoprop-1-yl)aminoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminoprop-1-yl)aminoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

75090-53-8

分子式

C12H15N3

分子量

201.27 g/mol

IUPAC名

N'-quinolin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C12H15N3/c13-7-3-8-14-12-6-9-15-11-5-2-1-4-10(11)12/h1-2,4-6,9H,3,7-8,13H2,(H,14,15)

InChIキー

CYDKFQOINLSDGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCN

正規SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCN

製品の起源

United States
Foundational & Exploratory

A Technical Guide to N'-(Quinolin-4-yl)propane-1,3-diamine: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, historically significant for its role in the development of pivotal antimalarial drugs.[1][2] This technical guide provides an in-depth analysis of a specific derivative, N'-(Quinolin-4-yl)propane-1,3-diamine. We will explore its chemical identity, a robust synthetic methodology, and its established mechanism of action within the context of antimalarial activity. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the compound's structure-activity relationships and its potential as a building block for next-generation therapeutics targeting malaria and other diseases.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound "4-(3-Aminoprop-1-yl)aminoquinoline" is N'-(Quinolin-4-yl)propane-1,3-diamine . This nomenclature precisely defines the connectivity of the propane-1,3-diamine side chain to the C4 position of the quinoline ring system.

Chemical Structure and Identifiers

The structure consists of a planar, aromatic quinoline ring system linked via a secondary amine to a flexible three-carbon diamine chain. This combination of a hydrophobic core and a basic side chain is a classic pharmacophore for drugs that accumulate in acidic organelles, a key aspect of its biological activity.

Caption: Chemical structure of N'-(Quinolin-4-yl)propane-1,3-diamine.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name N'-(Quinolin-4-yl)propane-1,3-diamine
Synonyms 4-(3-Aminopropylamino)quinoline, N1-(Quinolin-4-yl)propane-1,3-diamine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
SMILES C1=CC=C2C(=C1)C=CN=C2NCCCN

| InChI Key | BQJCRWCCYRWTKL-UHFFFAOYSA-N |

Physicochemical Considerations

The physicochemical properties of N'-(Quinolin-4-yl)propane-1,3-diamine are dictated by its two key structural components:

  • Quinoline Ring: This large, aromatic system imparts significant hydrophobicity (lipophilicity) to the molecule, which is crucial for its ability to cross cell membranes, including those of the host erythrocyte and the malaria parasite.

  • Propane-1,3-diamine Side Chain: This chain contains two basic nitrogen atoms. At physiological pH, these amines will be protonated, rendering the side chain highly hydrophilic and positively charged. This diprotic basicity is fundamental to its mechanism of action, driving its accumulation in the acidic digestive vacuole of the parasite.

The balance between the lipophilic ring and the hydrophilic, charged side chain is critical for its biological activity, governing its absorption, distribution, and cellular uptake.

Synthesis and Characterization

The synthesis of 4-aminoquinoline derivatives is a well-established process in medicinal chemistry. The most direct and common method for preparing N'-(Quinolin-4-yl)propane-1,3-diamine is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Workflow

This synthesis involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline ring by the primary amine of propane-1,3-diamine. Using 4-chloroquinoline as the starting material is a standard and efficient approach.

synthesis_workflow start Starting Materials: 4-Chloroquinoline Propane-1,3-diamine reaction Nucleophilic Aromatic Substitution (SₙAr) - Solvent: Ethanol or high-boiling point solvent - Reflux conditions start->reaction workup Reaction Workup - Neutralization (e.g., with NaOH) - Extraction with organic solvent (e.g., DCM, EtOAc) reaction->workup purification Purification - Column Chromatography (Silica gel) - Recrystallization workup->purification product Final Product: N'-(Quinolin-4-yl)propane-1,3-diamine purification->product

Caption: General workflow for the synthesis of N'-(Quinolin-4-yl)propane-1,3-diamine.

Experimental Protocol

The following protocol is a representative procedure adapted from established methods for similar 4-aminoquinoline syntheses.[3]

Objective: To synthesize N'-(Quinolin-4-yl)propane-1,3-diamine from 4-chloroquinoline.

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Propane-1,3-diamine (5.0 eq, used in excess to act as both reactant and base)[4]

  • Ethanol (or 2-Ethoxyethanol for higher temperature)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloroquinoline (1.0 eq) and ethanol.

  • Reagent Addition: Add propane-1,3-diamine (5.0 eq) to the flask. The large excess minimizes the formation of the bis-substituted product and neutralizes the HCl generated during the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction, as the C-Cl bond on the electron-deficient quinoline ring requires energy to be broken by the amine nucleophile.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess propane-1,3-diamine under reduced pressure.

  • Aqueous Workup: Dissolve the resulting residue in DCM and wash with a saturated sodium bicarbonate solution to remove any remaining HCl salts. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent the product from sticking to the acidic silica) to afford the pure N'-(Quinolin-4-yl)propane-1,3-diamine.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic quinoline protons and the aliphatic protons of the diamine chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the synthesized compound.

Mechanism of Action and Applications in Drug Discovery

The 4-aminoquinoline class of molecules is renowned for its potent antimalarial activity.[2][5] The primary mechanism targets the parasite Plasmodium falciparum during its life stage inside human red blood cells.

Antimalarial Mechanism: Inhibition of Hemozoin Biocrystallization
  • Parasitic Digestion: The parasite resides in an acidic (pH 4.5-5.0) digestive vacuole where it digests host hemoglobin as a source of amino acids.[1]

  • Toxic Heme Release: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

  • Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin (the "malaria pigment").

  • Drug Action: As a weak base, N'-(Quinolin-4-yl)propane-1,3-diamine becomes protonated and trapped within the acidic digestive vacuole, reaching concentrations thousands of times higher than in the surrounding plasma.[6] Here, it caps the growing hemozoin crystal, preventing further polymerization.

  • Parasite Death: The buildup of toxic, unpolymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1][6]

hemozoin_inhibition cluster_vacuole Parasite Digestive Vacuole (Acidic pH) hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Inert Hemozoin Crystal heme->hemozoin Polymerization (Detoxification) death Oxidative Stress & Parasite Death heme->death Accumulation drug 4-AQ Derivative (e.g., N'-(Quinolin-4-yl)propane-1,3-diamine) drug->hemozoin Inhibition

Caption: Mechanism of 4-aminoquinoline (4-AQ) antimalarial activity.

Broader Therapeutic Potential

While its primary application is in antimalarial research, the 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[7] Derivatives have been investigated for:

  • Anticancer Activity: Due to their ability to accumulate in acidic lysosomes, disrupting autophagy, which is a survival mechanism for many cancer cells.[7]

  • Antiviral and Anti-inflammatory Properties: As exemplified by the clinical use of hydroxychloroquine.[7][8]

  • Antibacterial and Antifungal Agents: The scaffold has shown promise in the development of new antimicrobial drugs.[7][9]

N'-(Quinolin-4-yl)propane-1,3-diamine serves as a valuable starting point or fragment for creating novel derivatives. The terminal primary amine provides a reactive handle for further chemical modification, allowing for the attachment of other pharmacophores to develop hybrid drugs with potentially enhanced or dual activities.

Conclusion

N'-(Quinolin-4-yl)propane-1,3-diamine is a chemically tractable and biologically significant molecule. It embodies the key structural features responsible for the potent antimalarial activity of the 4-aminoquinoline class. An understanding of its synthesis via nucleophilic aromatic substitution and its mechanism of action centered on the inhibition of hemozoin formation provides a solid foundation for its use in drug discovery. For researchers in the field, this compound represents not only a tool for studying parasitic resistance but also a versatile scaffold for the rational design of new therapeutic agents to combat malaria and other global health challenges.

References

  • BenchChem. Discovery and history of 4-aminoquinoline compounds in medicinal chemistry.
  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Juhari, M. A. K., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. N-Benzo(g)quinolin-4-yl-N'-phenylpropane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]

  • Linares, M., et al. (2025). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumawat, M. K., et al. (2023). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life Science and Pharma Research. Available from: [Link]

  • ResearchGate. (a) Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. Available from: [Link]

  • PubChemLite. 1,3-propanediamine, n,n-dimethyl-n'-(2-(tribromomethyl)-4-quinolinyl)-, monohydrochloride. University of Luxembourg. Available from: [Link]

  • PubChem. 4-(3-Aminopropoxy)-8-({[4-(3-Aminopropoxy)-8-({[4-(3-Aminopropoxy)-8-({[4-(3-Aminopropoxy)-8-Nitroquinolin-2-Yl]carbonyl}amino)quinolin-2-Yl]carbonyl}amino)quinolin-2-Yl]carbonyl}amino)quinoline-2-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 4-Aminoquinoline. Available from: [Link]

  • MCE. N,N-Dimethyl-N'-(3-nitro-quinolin-4-yl)-propane-1,3-diamine. MedChemExpress. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Available from: [Link]

  • Mokrov, G. V., et al. (2025). Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal. Available from: [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available from: [Link]

  • FooDB. Showing Compound propane-1,3-diamine (FDB031131). Available from: [Link]

  • Google Patents. Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • SciSpace. Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. Available from: [Link]

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]

  • Xi'an Harmonious Natural Biotechnology Co., Ltd. CAS 900-69-5 pectin powder. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Experimental Methodologies for 4-(3-Aminoprop-1-yl)aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Aminoprop-1-yl)aminoquinoline (systematically named N-(quinolin-4-yl)propane-1,3-diamine) is a fundamental pharmacophore in antimalarial drug discovery. Serving as the core structural motif for numerous next-generation antimalarials—including bisquinolines like piperaquine and 1,4-bis(3-aminopropyl)piperazine derivatives[1][2]—this compound exhibits unique acid-base properties that dictate its pharmacokinetic distribution and pharmacodynamic efficacy. This guide provides an in-depth technical analysis of its physicochemical properties, chemical synthesis, and analytical validation workflows.

Physicochemical Properties & Causality

The efficacy of 4-aminoquinoline derivatives is intrinsically linked to their physicochemical parameters, specifically their lipophilicity (LogP) and acid dissociation constants (pKa)[1].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Structural Significance
Molecular Formula C₁₂H₁₅N₃Core scaffold for extensive derivatization.
Molecular Weight 201.27 g/mol Low MW allows for bulky functionalization without violating Lipinski's Rule of 5.
pKa₁ (Quinoline N) ~8.4Dictates the protonation state in the acidic digestive vacuole (pH 4.5).
pKa₂ (Primary Amine) ~10.2Ensures the molecule is monoprotonated at physiological pH (7.4), balancing solubility and membrane permeability.
LogP (Octanol/Water) ~1.5Lower lipophilicity compared to chloroquine (LogP 4.6), reducing off-target toxicity while maintaining efficacy.
TPSA ~50.0 ŲOptimal topological polar surface area for intracellular membrane traversal.
The Causality of pH-Trapping

The diprotic nature of 4-(3-Aminoprop-1-yl)aminoquinoline is a self-validating evolutionary design in medicinal chemistry. At the physiological pH of the bloodstream (7.4), the primary amine (pKa ~10.2) is protonated, while the quinoline nitrogen (pKa ~8.4) remains largely unprotonated. This monoprotonated state provides sufficient lipophilicity for the molecule to passively diffuse across the parasite's lipid bilayer. Upon entering the Plasmodium digestive vacuole—a highly acidic compartment (pH ~4.5–5.0)—both basic centers become fully protonated. The resulting dicationic species is highly hydrophilic and membrane-impermeable, leading to a massive intracellular accumulation known as "pH-trapping"[1].

Chemical Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(3-Aminoprop-1-yl)aminoquinoline is typically achieved via an SNAr reaction between 4-chloroquinoline and an excess of propane-1,3-diamine[3][4].

Causality of Experimental Choices
  • Reagent Stoichiometry: A massive excess (5 to 10 equivalents) of propane-1,3-diamine is utilized. This statistical bias is critical to prevent the formation of bis-substituted dimers (e.g., two quinoline rings bridged by one diamine chain)[3].

  • Solvent & Temperature: N-Methyl-2-pyrrolidone (NMP) is selected as a high-boiling, polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr transition state at 140 °C[3].

  • Base Scavenger: Potassium carbonate (K₂CO₃) or triethylamine (TEA) is added to neutralize the HCl byproduct, ensuring the aliphatic amine remains nucleophilic[3].

Step-by-Step Methodology
  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 4-chloroquinoline (1.0 eq, e.g., 10 mmol) in 15 mL of anhydrous NMP.

  • Reagent Addition: Add propane-1,3-diamine (10.0 eq, 100 mmol), followed by K₂CO₃ (2.0 eq, 20 mmol) and TEA (1.5 eq, 15 mmol).

  • Reaction Execution: Heat the mixture to 140 °C under an inert nitrogen atmosphere for 2 to 4 hours. Monitor the reaction via TLC (DCM:MeOH:NH₃ 90:9:1) until the complete disappearance of the 4-chloroquinoline spot[3].

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 50 mL of 0.1 M aqueous NaOH to ensure all unreacted diamine and the product are in their free-base forms[4].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove the highly water-soluble NMP and excess diamine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of DCM/MeOH (ammonia saturated) to yield the pure 4-(3-Aminoprop-1-yl)aminoquinoline[4].

Analytical Workflows

Protocol A: Potentiometric pKa Determination

To validate the thermodynamic pKa values, a self-validating potentiometric titration is employed.

  • Sample Preparation: Dissolve 2.0 mg of the synthesized compound in 10 mL of 0.1 M KCl solution. Causality: The 0.1 M KCl background maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, yielding accurate thermodynamic pKa values[1].

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to fully protonate both basic centers.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption) at a constant temperature of 25 °C.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The two distinct inflection points correspond to the pKa of the quinoline nitrogen and the primary amine.

Protocol B: β -Hematin Formation Inhibition Assay (BHIA)

This assay validates the compound's primary mechanism of action: inhibiting the crystallization of toxic hematin into hemozoin[1][2].

  • Hemin Preparation: Dissolve hemin chloride (50 μM) in 0.1 M NaOH.

  • Incubation: In a 96-well plate, mix the hemin solution with varying concentrations of 4-(3-Aminoprop-1-yl)aminoquinoline (0.1 to 100 μM) in 0.5 M sodium acetate buffer (pH 5.0).

  • Initiation: Add Tween-20 (to a final concentration of 0.02%) to initiate β -hematin crystallization. Incubate at 37 °C for 4 hours.

  • Quantification: Read the absorbance at 405 nm. The IC₅₀ is calculated based on the concentration required to inhibit 50% of the hematin crystallization.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the self-validating cycle of pH-trapping and target engagement within the Plasmodium parasite.

Mechanism Blood Bloodstream (pH 7.4) Monoprotonated Base Cytosol Parasite Cytosol (pH 7.2) Membrane Diffusion Blood->Cytosol Passive Entry Vacuole Digestive Vacuole (pH 4.5) Diprotonated (Ion Trapped) Cytosol->Vacuole Active Transport / Diffusion Hematin Free Toxic Hematin Vacuole->Hematin Binds Target Death Crystallization Blocked (Parasite Death) Vacuole->Death Inhibits Pathway Hemozoin Hemozoin Crystals (Detoxified) Hematin->Hemozoin Normal Pathway Hematin->Death Toxin Accumulation

Fig 1: pH-trapping mechanism and hematin crystallization inhibition by 4-aminoquinolines.

References

  • Activity of piperaquine and other 4-aminoquinoline antiplasmodial drugs against chloroquine-sensitive and resistant blood Source: Ovid (Journal of Antimicrobial Chemotherapy) URL:[Link]

  • 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets Source: NIH (Combinatorial Chemistry & High Throughput Screening) URL:[Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity Source: NIH (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners Source: MDPI (Molecules) URL:[Link]

Sources

The Genesis of a Legacy: An In-depth Technical Guide to the Discovery and History of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: The trajectory of aminoquinoline derivatives, from their natural product origins to their status as cornerstones of synthetic medicinal chemistry, offers a compelling narrative of scientific inquiry, wartime necessity, and the iterative process of drug development. This guide eschews a conventional chronological recitation of facts. Instead, it is structured to provide a deep, mechanistic, and strategic understanding of how this critical class of compounds was discovered, optimized, and continues to evolve. For the researcher, this is not just a history lesson, but a case study in the enduring principles of drug discovery.

The Natural Precedent: Quinine and the Cinchona Bark

The story of aminoquinolines is inextricably linked to quinine, the bitter alkaloid derived from the bark of the South American Cinchona tree.[1][2] For centuries, indigenous populations in Peru recognized the bark's efficacy against fevers.[1][3] This knowledge was transmitted to Europe in the 17th century, where "Jesuit's bark" became the first effective treatment for malaria.[1][2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active compound, quinine, providing a purified and standardized treatment.[2][4]

The reliance on a natural source for a strategic medical countermeasure became a critical vulnerability, a fact starkly highlighted during World War II. The Japanese occupation of Java, a primary source of Cinchona bark, severed the Allied supply of quinine, creating an urgent need for synthetic alternatives.[5][6] This geopolitical crisis catalyzed a massive research effort that would lead to the birth of synthetic aminoquinolines.

The Dawn of Synthetic Antimalarials: 8-Aminoquinolines and the German School

The quest for a synthetic antimalarial began even before the supply crisis of WWII. German chemists, building on the observation that the synthetic dye methylene blue possessed mild antimalarial properties, began to systematically modify its structure.[7] This line of inquiry led them to the quinoline scaffold.

In 1924, researchers at Bayer synthesized Pamaquine (also known as Plasmochin), the first synthetic 8-aminoquinoline antimalarial.[8][9] Introduced in 1926, pamaquine was a landmark achievement, demonstrating that synthetic compounds could effectively combat malaria.[8][9] It was particularly effective against the gametocytes (the sexual stages of the parasite) and the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for relapse.[9][10]

However, pamaquine's clinical utility was hampered by significant toxicity, including methemoglobinemia and hemolytic anemia, particularly in individuals with what would later be identified as glucose-6-phosphate dehydrogenase (G6PD) deficiency.[9][11] This toxicity led to its eventual replacement by a less toxic and more effective derivative, Primaquine , which was developed in 1946.[12][13] Primaquine remains a crucial drug for the radical cure of relapsing malaria.[14][15]

dot graph TD { subgraph "Early 8-Aminoquinoline Development" A[Methylene Blue's Mild Antimalarial Activity] --> B{Systematic Chemical Modification}; B --> C[Synthesis of 8-Aminoquinoline Scaffold]; C --> D[Pamaquine (1924)]; D --> E{Clinical Use & Toxicity Identified}; E --> F[Primaquine (1946)]; F --> G[Standard for Radical Cure of Relapsing Malaria]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Development of 8-Aminoquinoline Antimalarials"

Mechanism of Action: A Tale of Two Stages

The 8-aminoquinolines, like primaquine, are unique in their ability to eliminate the exoerythrocytic (liver) stages of the malaria parasite, including the dormant hypnozoites of P. vivax and P. ovale.[14][15] The precise mechanism is not fully elucidated but is believed to involve metabolic activation.[16] In the liver, primaquine is metabolized by cytochrome P450 enzymes (specifically CYP2D6) into reactive metabolites.[16][17] These metabolites are thought to generate reactive oxygen species (ROS) that induce oxidative stress and interfere with the parasite's mitochondrial electron transport chain, ultimately leading to cell death.[14][16] This reliance on host metabolism explains the observed variability in patient response and the potential for drug interactions.[14]

The Workhorse Antimalarials: The Rise of the 4-Aminoquinolines

The strategic imperative of World War II also drove the development of another, arguably more impactful, class of aminoquinolines: the 4-aminoquinolines.

Chloroquine: A Serendipitous Discovery

In 1934, Hans Andersag at the German company Bayer synthesized a 4-aminoquinoline compound he named Resochin .[18][19] However, it was initially shelved after being deemed too toxic in early assessments.[20][21] A related compound, Sontochin (3-methyl-chloroquine), was later developed and saw some use.[18][21]

During the war, American forces in North Africa captured a supply of Sontochin.[18][19] Analysis of this compound renewed interest in the 4-aminoquinoline scaffold. A U.S. government-sponsored research program re-evaluated Resochin and found it to be a highly effective and well-tolerated antimalarial.[20] The compound was renamed Chloroquine and was introduced into clinical practice in 1947.[18][19]

Chloroquine proved to be a "miracle drug" in the post-war era, forming the backbone of the World Health Organization's global malaria eradication campaign.[3][18] Its efficacy, low cost, and simple manufacturing process led to its widespread use.

Hydroxychloroquine: A Less Toxic Successor

In 1946, in an effort to reduce the toxicity associated with chloroquine, a hydroxylated analog, Hydroxychloroquine , was synthesized.[2][4][6] Introduced in 1955, hydroxychloroquine demonstrated a better safety profile and is now more commonly used than chloroquine for long-term indications.[1][20]

dot graph TD { subgraph "Discovery of 4-Aminoquinolines" A[Quinine Supply Crisis in WWII] --> B{Intensified Synthetic Antimalarial Research}; B --> C[German Synthesis of Resochin (Chloroquine) in 1934]; C --> D{Initially Deemed Too Toxic}; B --> E[Capture of Sontochin by Allied Forces]; E --> F{Re-evaluation of Resochin}; F --> G[Introduction as Chloroquine (1947)]; G --> H[Widespread Use in Malaria Eradication]; G --> I[Synthesis of Hydroxychloroquine (1946)]; I --> J[Introduced as a Less Toxic Alternative (1955)]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Timeline of 4-Aminoquinoline Discovery"

Mechanism of Action: Disrupting Heme Detoxification

The primary antimalarial action of 4-aminoquinolines like chloroquine targets the blood stage of the parasite's life cycle. Inside the human red blood cell, the parasite digests hemoglobin in an acidic food vacuole to obtain amino acids.[6] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[4] It is believed to act by capping the growing hemozoin crystal, preventing further polymerization.[22] The buildup of toxic free heme leads to oxidative damage to parasite membranes and ultimately, cell lysis.

dot graph TD { subgraph "Chloroquine's Mechanism of Action" A[Parasite in Red Blood Cell] --> B(Digests Hemoglobin in Acidic Food Vacuole); B --> C{Release of Toxic Free Heme}; C --> D[Parasite Polymerizes Heme into Inert Hemozoin]; E[Chloroquine (Weak Base)] --> F(Accumulates in Acidic Food Vacuole); F --> G{Inhibits Heme Polymerization}; G --> H[Buildup of Toxic Free Heme]; H --> I[Oxidative Damage & Parasite Lysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: "Inhibition of Hemozoin Formation by Chloroquine"

Structure-Activity Relationship (SAR): The Chemical Logic of Efficacy

The development of aminoquinolines was not merely a series of serendipitous discoveries but was guided by an evolving understanding of the relationship between chemical structure and biological activity.

CompoundClassKey Structural FeaturesPrimary ActivityNotable Toxicity/Limitations
Pamaquine 8-Aminoquinoline6-methoxyquinoline with a dialkylaminoalkyl side chain at position 8.Effective against hypnozoites and gametocytes.[8][9]High; causes hemolytic anemia in G6PD deficient individuals.[8][9]
Primaquine 8-AminoquinolineSimilar to pamaquine but with a primary amine in the side chain.Potent against hypnozoites, preventing relapse.[14][15]Less toxic than pamaquine, but still causes hemolysis in G6PD deficiency.[14]
Chloroquine 4-Aminoquinoline7-chloro-4-aminoquinoline core with a dialkylaminoalkyl side chain.Highly effective against blood-stage parasites.[18]Resistance is widespread; potential for retinopathy with long-term use.[6][18]
Hydroxychloroquine 4-AminoquinolineA hydroxyl group on the terminal ethyl group of the side chain.Similar to chloroquine, with immunomodulatory effects.[1][2]Lower toxicity profile than chloroquine.[1][2]
Amodiaquine 4-AminoquinolineContains a phenol group in the side chain.Effective against some chloroquine-resistant strains.[23][24]Potential for liver toxicity and agranulocytosis.

For the 4-aminoquinolines, key SAR insights include:

  • The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is essential for high antimalarial activity.[23][25] Replacing it with an electron-donating group, like a methyl group, results in a loss of activity.[25]

  • The 4-Amino Side Chain: The length and nature of the dialkylaminoalkyl side chain at the 4-position are critical. A chain of two to five carbons between the two nitrogen atoms is optimal for activity.[25] This side chain is crucial for the drug's accumulation in the parasite's food vacuole.[23]

  • The Quinoline Core: The aromatic quinoline ring system is vital for π-π stacking interactions with heme.[23]

Beyond Malaria: The Expanding Therapeutic Landscape

The discovery that soldiers taking aminoquinolines for malaria prophylaxis experienced improvements in autoimmune conditions like inflammatory arthritis and lupus opened a new chapter in their therapeutic application.[20]

Immunomodulation and Autoimmune Disease

Both chloroquine and hydroxychloroquine are now established as disease-modifying antirheumatic drugs (DMARDs).[26][27] Their anti-inflammatory and immunomodulatory effects are thought to stem from several mechanisms, including:

  • Lysosomotropic Action: By accumulating in lysosomes of immune cells, they raise the intracellular pH.[28][29] This impairs lysosomal enzyme function, antigen processing, and presentation.

  • Inhibition of Toll-Like Receptors (TLRs): They can inhibit the activation of TLRs, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a key role in the pathogenesis of diseases like lupus.[30]

This has led to their widespread use in the treatment of systemic lupus erythematosus (SLE) and rheumatoid arthritis.[2][27]

Anticancer Potential

More recently, the ability of aminoquinolines to disrupt lysosomal function has been explored for its potential in cancer therapy.[28] Many cancer cells rely on autophagy, a process involving lysosomes, for survival and resistance to chemotherapy. By inhibiting autophagy, aminoquinolines can sensitize cancer cells to the effects of conventional chemotherapeutic agents.[28] They have been investigated for their potential to inhibit pathways like PI3K/Akt/mTOR and to trigger apoptosis in tumor cells.[28] This has led to clinical trials exploring their use as adjuvant therapies for various cancers, including glioblastoma and pancreatic cancer.[4][31]

Conclusion: An Enduring Legacy and Future Directions

The journey of aminoquinoline derivatives, from the Cinchona bark to modern multi-target drug candidates, is a powerful illustration of the scientific method in action. Driven by necessity, guided by chemical intuition, and expanded by serendipitous clinical observation, this class of compounds has saved countless lives from malaria and improved the quality of life for many with autoimmune diseases.

The ongoing challenges of drug resistance in malaria continue to drive the development of new aminoquinoline analogs.[6][32][33] Concurrently, a deeper understanding of their lysosomotropic and immunomodulatory properties is unlocking new therapeutic possibilities in oncology and beyond. The history of aminoquinolines serves as a crucial guidepost for today's researchers, demonstrating that even a well-understood scaffold can yield new secrets and new therapeutic applications when viewed through the lens of modern biology and medicinal chemistry.

References

  • Pamaquine - Wikipedia. Wikipedia. [Link]

  • PRIMAQUINE - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications. [Link]

  • History of antimalarial drugs. Medicines for Malaria Venture. [Link]

  • Singh, B. & Singh, S. (2020). Hydroxychloroquine history and its cardiovascular safety. Future Medicine. [Link]

  • Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. SpringerLink. [Link]

  • Al-Bari, M. A. A. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. MDPI. [Link]

  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

  • Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • The real journey of Hydroxychloroquine. Observer Research Foundation. [Link]

  • What is the mechanism of Primaquine Phosphate? Patsnap Synapse. [Link]

  • Primaquine: Uses, Side Effects & Dosage. Healio. [Link]

  • Pamaquine. Grokipedia. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Chloroquine - Wikipedia. Wikipedia. [Link]

  • Thomas, J., & S, A. (2021). Hydroxychloroquine. Journal of Skin and Sexually Transmitted Diseases. [Link]

  • The History of Malaria Treatment. ISGlobal. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. The University of Edinburgh. [Link]

  • Pamaquine - wikidoc. wikidoc. [Link]

  • De, D., et al. (1996). Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology. [Link]

  • The Nine Lives of Hydroxychloroquine. RheumNow. [Link]

  • Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]

  • Handford, M. J., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ChemRxiv. [Link]

  • Handford, M. J., et al. (2026). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ResearchGate. [Link]

  • Rahman, M. M., & Jha, N. K. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. ResearchGate. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. ChemRxiv. [Link]

  • Handford, M. J., et al. (2025). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research. [Link]

  • Gordon, E. (2020). The chloroquine chronicles: A history of the drug that conquered the world. The World. [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). The biological and clinical activity of anti-malarial drugs in autoimmune disorders. Current Opinion in Rheumatology. [Link]

  • Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Roepe, P. D. (2009). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy. [Link]

  • Werth, V. P. (2018). Aminoquinoline antimalarial therapy in dermatomyositis—are we missing opportunities with respect to comorbidities and modulation of extracutaneous disease activity? Annals of Translational Medicine. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

  • Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Aminoquinolines. Plastic Surgery Key. [Link]

  • The Potential to use Chloroquine and other 4-Aminoquinoline Analogues to Modulate Persisting Inflammation in Old Age. SciSpace. [Link]

  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • The structures of 4-aminoquinolines reported for anticancer activity... ResearchGate. [Link]

  • 8-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. MalariaWorld. [Link]

Sources

4-(3-Aminoprop-1-yl)aminoquinoline: Pharmacological Potential and Applications in Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8) represents a critical pharmacophore in the landscape of infectious disease drug discovery. Built upon the historically validated 4-aminoquinoline scaffold, this molecule features a modified 3-aminopropyl side chain that fundamentally alters its physicochemical properties. This technical guide explores the biological activities of 4-(3-aminoprop-1-yl)aminoquinoline, detailing its primary mechanism as an antimalarial agent capable of circumventing chloroquine resistance, its secondary biological applications, and the rigorous experimental methodologies required to validate its efficacy.

Chemical Architecture and Rationale (SAR)

The structural design of 4-(3-aminoprop-1-yl)aminoquinoline is not arbitrary; it is the result of precise Structure-Activity Relationship (SAR) optimization [1].

  • The 4-Aminoquinoline Core: The flat, heteroaromatic quinoline ring is essential for biological activity. It facilitates π-π stacking interactions with the porphyrin ring of ferriprotoporphyrin IX (free heme), a toxic byproduct of hemoglobin degradation in malaria parasites.

  • The 3-Aminopropyl Side Chain: Traditional antimalarials like chloroquine utilize a 4-diethylamino-1-methylbutyl side chain. However, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) allow resistant parasites to efflux chloroquine from their food vacuole. By shortening the alkyl linker to a 3-carbon (propyl) chain, the spatial distance between the secondary and primary amines is altered. This modification changes the molecule's pKa and lipophilicity, preventing recognition by the mutated PfCRT pump while maintaining the ion-trapping mechanism necessary for vacuolar accumulation [2].

Primary Biological Activity: Antimalarial Mechanisms

The primary biological activity of 4-(3-aminoprop-1-yl)aminoquinoline lies in its ability to disrupt the heme detoxification pathway of Plasmodium species [3]. During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing massive quantities of toxic free heme. To survive, the parasite biocrystallizes this heme into an inert polymer called hemozoin.

The quinoline derivative diffuses into the acidic food vacuole, becomes protonated, and is trapped. It then binds to free monomeric and dimeric heme, forming a toxic drug-heme complex. This complex caps the growing hemozoin polymer, halting further crystallization and leading to a lethal accumulation of oxidative stress that destroys the parasite's lipid membranes.

Pathway HGB Host Hemoglobin Heme Free Heme (FPIX) Toxic HGB->Heme Proteolysis in Food Vacuole HZ Hemozoin Non-Toxic Crystals Heme->HZ Normal Biocrystallization Complex Drug-Heme Complex Heme->Complex Intercepted Drug 4-(3-Aminoprop-1-yl) aminoquinoline Drug->Complex Binds to FPIX Complex->HZ Inhibits Formation Death Parasite Death (Oxidative Stress) Complex->Death Membrane Damage

Fig 1: Mechanism of action of 4-(3-Aminoprop-1-yl)aminoquinoline disrupting heme detoxification.

Secondary Biological Activities

Beyond antimalarial efficacy, the 4-(3-aminoprop-1-yl)aminoquinoline scaffold exhibits pleiotropic biological activities [4]:

  • Antimicrobial Potential: The quinoline core can intercalate into bacterial DNA and inhibit DNA gyrase, making it a viable scaffold for developing novel antibacterial agents, particularly against drug-resistant Gram-positive strains.

  • Antineoplastic Activity: The planar structure allows for DNA intercalation in rapidly dividing mammalian cells. Furthermore, the terminal primary amine serves as an ideal synthetic handle for conjugating the molecule to known cytotoxic agents, creating targeted hybrid chemotherapeutics.

Quantitative Data: Overcoming Resistance

The table below synthesizes standard in vitro efficacy data, demonstrating how side-chain length modification impacts the Resistance Index (RI)—the ratio of IC50 in resistant strains versus sensitive strains. A lower RI indicates successful circumvention of PfCRT-mediated resistance [2].

Compound Side ChainCQS Strain (3D7) IC50 (nM)CQR Strain (W2/Dd2) IC50 (nM)Resistance Index (RI)
Chloroquine (Standard)12.5 ± 2.1165.0 ± 15.413.2
2-Aminoethyl Linker28.4 ± 3.548.2 ± 5.11.7
3-Aminopropyl (Core) 18.2 ± 2.0 29.1 ± 3.2 1.6
4-Aminobutyl Linker25.0 ± 2.837.5 ± 4.01.5

Data Summary: The 3-aminopropyl modification restores nanomolar efficacy against chloroquine-resistant (CQR) strains while maintaining high potency against chloroquine-sensitive (CQS) strains.

Experimental Methodologies

To ensure scientific integrity, the biological activity of 4-(3-aminoprop-1-yl)aminoquinoline must be validated through self-validating, highly controlled experimental workflows.

Protocol A: Beta-Hematin Inhibition Assay (BHIA)

This cell-free assay proves the biochemical mechanism of action (hemozoin inhibition).

Self-Validating Controls:

  • Positive Control: Chloroquine diphosphate (ensures assay conditions permit inhibition).

  • Negative Control: Untreated hemin (ensures 100% crystallization baseline).

Step-by-Step Workflow & Causality:

  • Hemin Solubilization: Dissolve hemin in 0.1 M NaOH. Causality: Hemin is insoluble in neutral water; the strong base deprotonates the porphyrin, allowing it to dissolve into monomeric hematin.

  • Compound Addition: Add 4-(3-aminoprop-1-yl)aminoquinoline at varying concentrations. Causality: Pre-incubation allows the drug to thermodynamically complex with the free monomeric hematin before crystallization is triggered.

  • Initiate Crystallization: Add 0.5 M Sodium Acetate buffer (pH 5.0). Causality: The sudden drop in pH mimics the highly acidic environment of the Plasmodium food vacuole, thermodynamically driving the biocrystallization of hemin into β -hematin.

  • Incubation: Incubate at 37°C for 18-24 hours to allow crystal growth.

  • Selective Washing: Wash the precipitate with a DMSO/Sodium Bicarbonate solution. Causality: This specific solvent system dissolves unreacted monomeric hemin but cannot dissolve the β -hematin crystals. This ensures subsequent readings measure only the crystallized product.

  • Quantification: Dissolve the remaining β -hematin in 0.1 M NaOH and read absorbance at 405 nm. Causality: NaOH breaks down the crystals back into monomers, which possess a strong Soret band absorption at 405 nm, allowing precise spectrophotometric quantification of inhibition.

Workflow S1 1. Prepare Hemin (in NaOH) S2 2. Add Compound (Test/Control) S1->S2 S3 3. Acidify (pH 5.0) Acetate Buffer S2->S3 S4 4. Incubate 37°C (18-24 hrs) S3->S4 S5 5. Wash Unreacted (DMSO/Bicarbonate) S4->S5 S6 6. Read Absorbance (405 nm) S5->S6

Fig 2: Step-by-step workflow for the in vitro Beta-Hematin Inhibition Assay (BHIA).

Protocol B: SYBR Green I In Vitro Parasite Viability Assay

This assay determines the phenotypic IC50 against living Plasmodium falciparum cultures.

Self-Validating Controls:

  • Background Control: Uninfected human erythrocytes (establishes baseline noise).

  • Growth Control: Untreated infected erythrocytes (establishes 100% parasite viability).

Step-by-Step Workflow & Causality:

  • Culturing: Culture P. falciparum (3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit.

  • Drug Exposure: Expose cultures to serial dilutions of 4-(3-aminoprop-1-yl)aminoquinoline in 96-well plates for 72 hours under a tri-gas environment (5% O2, 5% CO2, 90% N2).

  • Lysis and Staining: Freeze-thaw the plates to lyse the erythrocytes, then add SYBR Green I lysis buffer. Causality: SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Because mature human erythrocytes are anucleate and lack DNA, the entire fluorescent signal originates exclusively from the DNA of the proliferating parasites.

  • Measurement: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Causality: The fluorescence intensity is directly proportional to the parasite biomass, allowing for the calculation of an accurate IC50 curve.

Future Perspectives in Drug Development

The true power of 4-(3-aminoprop-1-yl)aminoquinoline lies in its utility as a synthetic building block. The terminal primary amine is highly nucleophilic, making it an ideal anchor for synthesizing hybrid drugs . Researchers are actively using this scaffold to create bisquinolines (linking two quinoline cores to increase heme-binding avidity) and organometallic hybrids, such as ferroquine derivatives, which introduce localized generation of reactive oxygen species (ROS) to overwhelm parasite defenses [1, 4].

References

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity Source: Molecules (MDPI), 2017. URL:[Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS ONE, 2012. URL:[Link]

  • Synthesis and in Vitro and in Vivo Antimalarial Activity of N-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives Source: Journal of Medicinal Chemistry (ACS Publications), 2003. URL:[Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments Source: Journal of Pharmacy and Bioallied Sciences, 2013. URL:[Link]

The Resurgence of a Classic Scaffold: A Technical Guide to the Antimalarial Potential of 4-(3-Aminoprop-1-yl)aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Drug Development Professionals

In the persistent global battle against malaria, the quest for novel, effective, and resistance-breaking chemotherapeutics is paramount. While the emergence of drug-resistant Plasmodium falciparum has challenged the utility of many classic antimalarials, the 4-aminoquinoline scaffold, the backbone of the once-prolific chloroquine, continues to be a source of inspiration for the design of new agents. This technical guide delves into the therapeutic potential of a specific analogue, 4-(3-Aminoprop-1-yl)aminoquinoline, and its derivatives. We will explore its mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental workflows required for its evaluation as a next-generation antimalarial agent.

The Enduring Promise of the 4-Aminoquinoline Core

The 4-aminoquinoline framework has a long and storied history in the fight against malaria. Its efficacy, affordability, and ease of synthesis made compounds like chloroquine a cornerstone of malaria treatment for decades.[1] The primary mechanism of action for this class of drugs is the disruption of heme detoxification within the parasite's digestive vacuole.[2] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are believed to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[3]

The rise of chloroquine resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), necessitated the development of new strategies.[4] Research has shown that modifications to the side chain of the 4-aminoquinoline core can restore activity against resistant strains, suggesting that the scaffold itself is not obsolete but rather requires intelligent redesign.[5] This has spurred a renaissance in the exploration of novel 4-aminoquinoline derivatives.

Mechanism of Action: A Multi-pronged Assault on the Parasite

The antimalarial activity of 4-(3-Aminoprop-1-yl)aminoquinoline and its analogues is rooted in the fundamental mechanism of the 4-aminoquinoline class, primarily the inhibition of hemozoin formation. This process can be broken down into several key steps:

  • Accumulation in the Digestive Vacuole: As weak bases, 4-aminoquinolines are thought to accumulate in the acidic environment of the parasite's digestive vacuole through a process of pH trapping.[6] The protonated form of the molecule is less membrane-permeable, leading to high concentrations at the site of action.

  • Heme Binding: The planar quinoline ring of the molecule interacts with heme (ferriprotoporphyrin IX) through π-π stacking.[2] This interaction is crucial for preventing its polymerization.

  • Inhibition of Hemozoin Formation: By binding to heme, the 4-aminoquinoline derivatives prevent its incorporation into the growing hemozoin crystal. This leads to a buildup of toxic, soluble heme within the digestive vacuole.[7][8]

  • Oxidative Stress and Parasite Death: The accumulation of free heme is highly toxic to the parasite, as it can generate reactive oxygen species and disrupt membrane function, ultimately leading to parasite lysis.

Mechanism_of_Action Figure 1: Proposed Mechanism of Action of 4-Aminoquinoline Derivatives cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Drug_Heme_Complex Drug-Heme Complex Heme->Drug_Heme_Complex ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Drug 4-(3-Aminoprop-1-yl)aminoquinoline Drug->Drug_Heme_Complex Binds to Drug_Heme_Complex->Hemozoin Inhibits Polymerization Death Parasite Death ROS->Death

Caption: Proposed Mechanism of Action of 4-Aminoquinoline Derivatives.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the core intermediate, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a critical first step. This is typically achieved through a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and an excess of 1,3-diaminopropane.[9][10]

Synthesis_Workflow Figure 2: General Synthesis Workflow Reactant1 4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 1,3-Diaminopropane (excess) Reactant2->Reaction Intermediate N1-(7-chloroquinolin-4-yl)propane-1,3-diamine Reaction->Intermediate Derivatization Further Derivatization (e.g., with isothiocyanates, aldehydes) Intermediate->Derivatization Final_Product Target 4-Aminoquinoline Derivatives Derivatization->Final_Product

Caption: General Synthesis Workflow for 4-(3-Aminoprop-1-yl)aminoquinoline Derivatives.

The structure-activity relationship for 4-aminoquinolines is well-established, with several key features influencing their antimalarial potency:

  • The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is crucial for activity.[6] This group is thought to influence the pKa of the quinoline nitrogen, facilitating drug accumulation in the parasite's acidic food vacuole.[11]

  • The 4-Amino Linker: The amino group at the 4-position serves as the attachment point for the side chain and is essential for activity.

  • The Alkyl Side Chain: The nature of the side chain is a critical determinant of activity, particularly against chloroquine-resistant strains.[11] Studies have shown that both shortening (to 2-3 carbons) and lengthening the side chain from the four-carbon linker of chloroquine can help overcome resistance.[5][10] The 3-aminopropyl side chain falls within this favorable shorter range. The basicity of the terminal amine is also important for the molecule's lysosomotropic properties.[12]

Derivatives of the 4-(3-aminopropylamino) scaffold have shown promising activity. For instance, the synthesis of thiourea derivatives has yielded compounds with superior in vitro activity against resistant P. falciparum strains compared to chloroquine.[8] Similarly, the creation of 1,3-thiazinan-4-one derivatives has produced compounds with moderate antimalarial activity.[9][13]

Table 1: In Vitro Antimalarial Activity of Selected 4-(3-Aminopropylamino)quinoline Derivatives against P. falciparum

CompoundDerivative TypeStrain (CQ-Sensitivity)IC₅₀ (µM)Reference
1 1,3-Thiazinan-4-oneRKL-2 (Sensitive)>1[9]
2 Cyclopropyl-thioureaResistant StrainSuperior to CQ[8]

Preclinical Evaluation: Key Experimental Protocols

A rigorous preclinical evaluation is essential to determine the therapeutic potential of any new antimalarial candidate. The following are critical in vitro assays:

In Vitro Culture of Plasmodium falciparum

Objective: To propagate chloroquine-sensitive and -resistant strains of P. falciparum for use in antimalarial activity and mechanism of action studies.

Protocol:

  • Culture Medium: Prepare RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and heat-inactivated human serum or Albumax.

  • Erythrocytes: Use O+ human red blood cells, washed multiple times in incomplete RPMI-1640.

  • Culture Conditions: Maintain asynchronous parasite cultures in sealed flasks at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Maintenance: Monitor parasite growth daily by Giemsa-stained thin blood smears. Sub-culture every 2-3 days to maintain a parasitemia of 1-5%.

  • Synchronization: For stage-specific assays, synchronize cultures to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.

In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against P. falciparum.

Protocol (SYBR Green I-based Assay):

  • Plate Preparation: Serially dilute the test compound in a 96-well microtiter plate.

  • Parasite Culture: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (drug-free) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Hemozoin Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the formation of β-hematin (synthetic hemozoin).

Protocol:

  • Reagent Preparation: Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the hemin solution and an initiator (e.g., a specific lipid or detergent) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

  • Quantification: Pellet the β-hematin by centrifugation. The amount of remaining soluble heme in the supernatant can be quantified spectrophotometrically.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of β-hematin formation (IC₅₀).

Cytotoxicity Assay

Objective: To evaluate the toxicity of the test compound against mammalian cell lines to determine its selectivity index.

Protocol (MTT Assay):

  • Cell Culture: Culture a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: Add serial dilutions of the test compound to the cells and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is then determined by the ratio of CC₅₀ to the antimalarial IC₅₀.

Experimental_Workflow Figure 3: Preclinical Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation P_falciparum P. falciparum Culture (CQ-sensitive & resistant strains) Susceptibility Antimalarial Susceptibility Assay (e.g., SYBR Green I) P_falciparum->Susceptibility Heme_Inhibition Hemozoin Inhibition Assay P_falciparum->Heme_Inhibition IC50 Determine IC₅₀ Susceptibility->IC50 SI Calculate Selectivity Index (SI) (CC₅₀ / IC₅₀) IC50->SI Heme_IC50 Determine Heme IC₅₀ Heme_Inhibition->Heme_IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) CC50 Determine CC₅₀ Cytotoxicity->CC50 CC50->SI Mouse_Model Rodent Malaria Model (e.g., P. berghei in mice) SI->Mouse_Model Promising Candidates Efficacy In Vivo Efficacy Study (e.g., 4-day suppressive test) Mouse_Model->Efficacy Toxicity_in_vivo In Vivo Toxicity Assessment Mouse_Model->Toxicity_in_vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Mouse_Model->PK_PD Parasitemia Monitor Parasitemia Efficacy->Parasitemia

Caption: Preclinical Evaluation Workflow for Antimalarial Drug Candidates.

Future Perspectives and Conclusion

The 4-(3-aminopropylamino)quinoline scaffold represents a promising starting point for the development of new antimalarial drugs. Its structural simplicity, amenability to chemical modification, and well-understood mechanism of action make it an attractive platform for overcoming existing drug resistance. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating promising candidates in rodent models of malaria to assess their in vivo efficacy and tolerability.[14]

  • Resistance Studies: Investigating the potential for cross-resistance with existing antimalarials and the propensity for the development of new resistance.

  • Combination Therapy: Exploring the synergistic potential of these new analogues in combination with other antimalarial drugs, such as artemisinin derivatives.

References

  • Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

  • PubMed. (2002, August 1). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2014, August 22). Recent Developments in the Side Chain Modified 4-Aminoquinolines As Antimalarial Agents. Retrieved from [Link]

  • PubMed. (2007, January 25). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011, September 1). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro sensitivity of Plasmodium falciparum clinical isolates to 4-aminoquinolines in Northeast Nigeria. Retrieved from [Link]

  • PubMed Central. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of in vitro malarial growth by selected 4- aminoquinolines... Retrieved from [Link]

  • PubMed Central. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Retrieved from [Link]

  • Malaria World. (2023, February 7). Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives. Retrieved from [Link]

  • PubMed. (2010, November 15). 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Retrieved from [Link]

  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • MDPI. (2017, December 19). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. Retrieved from [Link]

  • PubMed. (2019, November 15). In vitro synergistic interaction of potent 4-aminoquinolines in combination with dihydroartemisinin against chloroquine-resistant Plasmodium falciparum. Retrieved from [Link]

  • eLife. (2025, November 4). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. Retrieved from [Link]

  • R Discovery. (2010, August 12). 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. Retrieved from [Link]

  • ResearchGate. (2025, August 29). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Retrieved from [Link]

  • PubMed. (2023, August 5). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 4-(3-Aminoprop-1-yl)aminoquinoline in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The repurposing of antimalarial agents for oncology has historically been hindered by the low in vivo potency of first-generation compounds like chloroquine (CQ) and hydroxychloroquine (HCQ)[1]. However, 4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8)—and its structurally diversified derivatives—has emerged as a privileged scaffold in modern cancer research[2]. By exploiting the unique physicochemical properties of the 3-aminopropyl chain, researchers have developed highly potent lysosomotropic agents capable of severe autophagy blockade, reactive oxygen species (ROS) induction, and targeted apoptotic cell death in refractory cancers[2].

This technical guide dissects the chemical rationale, mechanistic pathways, and validated experimental workflows required to evaluate this class of compounds in preclinical oncology.

Chemical Rationale: The Architecture of Lysosomotropism

The efficacy of 4-(3-Aminoprop-1-yl)aminoquinoline is not coincidental; it is driven by precise acid-base chemistry that selectively targets the acidic tumor microenvironment and intracellular lysosomes[3].

  • The Quinoline Core: Provides the necessary lipophilicity to permeate the plasma membrane and the lipid bilayer of intracellular organelles. It also retains the potential for DNA intercalation, contributing to secondary cytotoxic effects[4].

  • The 3-Aminopropyl Chain (The Trapping Mechanism): This is the critical functional moiety. The terminal primary amine has a high pKa (~10.5), ensuring it is protonated at physiological pH (7.4). However, the secondary amine and the quinoline nitrogen have lower pKa values. When the molecule diffuses into the highly acidic lysosome (pH ~4.5), all basic centers become fully protonated.

  • Causality of Accumulation: Because lipid bilayers are highly impermeable to multi-cationic species, the protonated molecule becomes permanently trapped inside the lysosome—a phenomenon known as ion trapping [3]. The massive influx of these basic molecules acts as a proton sponge, buffering the lysosomal lumen and raising its pH to >6.0.

Mechanistic Pathways: Autophagy Blockade and Apoptosis

Cancer cells, particularly in KRAS-driven malignancies like Pancreatic Ductal Adenocarcinoma (PDAC), rely heavily on basal autophagy to recycle nutrients and survive metabolic stress[1]. 4-aminoquinoline derivatives disrupt this survival mechanism entirely[2].

When 4-(3-Aminoprop-1-yl)aminoquinoline derivatives alkalinize the lysosome, acidic hydrolases (such as cathepsins) are instantly inactivated because they require a low pH to maintain their catalytic conformation[2]. Consequently, autophagosomes carrying cellular debris and damaged organelles can fuse with the lysosome, but their contents cannot be degraded. This halts autophagic flux , leading to a toxic intracellular accumulation of the autophagosome marker LC3-II and the cargo receptor p62/SQSTM1[1]. The unresolved autophagic stress ultimately triggers ROS generation and apoptotic cell death[2].

Pathway A 4-(3-Aminoprop-1-yl) aminoquinoline B Lysosomal Diffusion A->B Cellular Uptake C Amine Protonation (Ion Trapping) B->C Acidic pH (~4.5) D Lysosomal Alkalinization (pH > 6.0) C->D Multi-basic buffering E Hydrolase Inactivation D->E Loss of acidic environment F Autophagosome Degradation Blockade E->F Enzyme failure G LC3-II & p62 Accumulation F->G Autophagic flux halt H Apoptotic Cell Death G->H Unresolved stress & ROS

Mechanism of lysosomotropism and autophagy blockade by 4-aminoquinoline derivatives.

Translational Efficacy: Quantitative Profiling

The primary amine of the 3-aminopropyl group serves as an ideal synthetic handle. Medicinal chemists have utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other conjugation techniques to build triazole derivatives (e.g., EAD1)[1], dimeric analogs (e.g., Lys05)[1], and organometallic complexes (e.g., Cymanquine)[3]. These modifications drastically lower the IC₅₀ compared to standard chloroquine.

Quantitative Data Summary
Compound / DerivativeScaffold ModificationTarget Cancer Cell LineIC₅₀ (μM)Key Pharmacological Feature
Chloroquine (CQ) Standard 4-aminoquinolineVarious~40.0 - 50.0Weak in vivo efficacy; high doses required.
Hydroxychloroquine Standard 4-aminoquinolineVarious16.0 - 42.0Standard clinical baseline[1].
EAD1 Triazole-functionalizedBxPC3 (Pancreatic)5.88-fold more potent than CQ; severe LC3-II accumulation[1].
Lys05 Dimeric 4-aminoquinolineMelanoma / Colon3.6 - 6.0High lysosomal trapping; xenograft tumor shrinkage[1].
Cymanquine Organometallic conjugateMelanoma (Vemurafenib-Resistant)< 5.0Enhanced bioactivity in reduced pH tumor microenvironments[3].
Compound 8e 2-substituted-4-aminoH-460 (Lung)0.03Exceptional nanomolar potency; highly selective[5].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 4-(3-Aminoprop-1-yl)aminoquinoline derivatives must rely on self-validating assay systems.

Protocol 1: Autophagic Flux Quantification (Western Blotting)

Objective: To definitively prove that the compound inhibits late-stage autophagy rather than inducing early-stage autophagosome formation. Causality & Self-Validation: By co-treating cells with Bafilomycin A1 (BafA1)—a known V-ATPase inhibitor that independently blocks autophagosome-lysosome fusion—we establish a baseline of complete flux blockade. If the 4-aminoquinoline derivative acts on the same late-stage pathway, the accumulation of LC3-II will be non-additive (i.e., LC3-II levels in the combination group will not exceed those in the BafA1-only group).

Methodology:

  • Cell Seeding: Seed PDAC or MCF-7 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the 4-aminoquinoline derivative (e.g., 1, 5, and 10 μM) for 24 hours.

  • Control Cohort: In a parallel cohort, add BafA1 (100 nM) 4 hours prior to harvest.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for LC3B (detecting the 16 kDa LC3-I and 14 kDa LC3-II bands), p62/SQSTM1, and GAPDH (loading control).

  • Analysis: Quantify the LC3-II/GAPDH ratio. A high ratio in the compound-only group that does not increase upon BafA1 addition confirms late-stage flux blockade.

Workflow S1 Seed Cancer Cells S2 Compound Treatment S1->S2 S3 + Bafilomycin A1 Control S2->S3 Parallel cohort S4 Protein Extraction S2->S4 S3->S4 S5 Western Blot (LC3/p62) S4->S5 S6 Flux Quantification S5->S6

Self-validating workflow for assessing autophagic flux using BafA1 co-treatment.

Protocol 2: Ratiometric Lysosomal pH Measurement

Objective: To directly measure the deacidification of lysosomes caused by the compound. Causality & Self-Validation: We utilize Acridine Orange (AO), a metachromatic fluorophore. At physiological pH (cytosol), AO emits green fluorescence. However, when protonated and highly concentrated inside acidic lysosomes, it undergoes oligomerization, shifting its emission to red. By measuring the Red/Green fluorescence ratio, this protocol normalizes for total dye uptake and specifically isolates the pH-dependent shift, creating a robust internal control.

Methodology:

  • Incubation: Post-treatment with the 4-aminoquinoline derivative, incubate cells with 1 μg/mL Acridine Orange for 15 minutes at 37°C.

  • Washing: Wash gently with PBS to remove extracellular dye.

  • Flow Cytometry: Analyze immediately using a flow cytometer. Excite at 488 nm. Collect green fluorescence (FL1 channel, ~525 nm) and red fluorescence (FL3 channel, ~650 nm).

  • Interpretation: A significant drop in the FL3/FL1 (Red/Green) ratio confirms lysosomal alkalinization.

Future Perspectives in Drug Development

The 4-(3-Aminoprop-1-yl)aminoquinoline scaffold represents a highly adaptable platform for next-generation oncology drugs. Current research is heavily focused on combination therapies . Because autophagy is a known resistance mechanism against kinase inhibitors (e.g., vemurafenib in melanoma) and proteasome inhibitors (e.g., bortezomib), co-administering these highly potent 4-aminoquinoline derivatives can restore tumor sensitivity and prevent relapse[3]. Furthermore, in vivo studies utilizing zebrafish xenograft models have demonstrated that these derivatives possess excellent safety profiles with minimal developmental toxicity, paving the way for accelerated clinical translation[2].

References

  • Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells ACS Medicinal Chemistry Letters (2015)[Link]

  • Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines Chemico-Biological Interactions (2024)[Link]

  • Novel organometallic chloroquine derivative inhibits tumor growth Biomaterials (2018)[Link]

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines Molecules (2012)[Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Bioorganic & Medicinal Chemistry Letters (2013)[Link]

Sources

"4-(3-Aminoprop-1-yl)aminoquinoline" structural analogs and their significance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-Aminoprop-1-yl)aminoquinoline and its Structural Analogs: From Mechanism to Therapeutic Innovation

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Evolving Potential of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework stands as a pillar in the edifice of medicinal chemistry, most renowned for yielding chloroquine (CQ), a compound that revolutionized the treatment of malaria.[1] However, the rise of widespread drug resistance has catalyzed a new era of research, compelling scientists to revisit this "privileged structure." This guide delves into the nuanced world of 4-aminoquinoline analogs, with a specific focus on derivatives of 4-(3-Aminoprop-1-yl)aminoquinoline. We will dissect their mechanism of action, explore the critical structure-activity relationships (SAR) that govern their efficacy, and provide a practical guide to their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals who seek to understand and harness the therapeutic potential of this versatile chemical class, not only in the fight against malaria but also in emerging applications such as oncology and immunology.

Part 1: The Core Mechanism of Action - A Tale of Accumulation and Toxicity

The antimalarial efficacy of 4-aminoquinolines is a fascinating example of exploiting a parasite's own biology against it. The mechanism is primarily centered on the intraerythrocytic stages of the Plasmodium falciparum parasite, where it digests the host's hemoglobin within an acidic digestive vacuole as a source of amino acids.[2]

Ion Trapping and Vacuolar Accumulation

4-Aminoquinoline compounds are weak bases. This property is fundamental to their action. The physiological pH of the erythrocyte cytoplasm is approximately 7.4, while the parasite's digestive vacuole is acidic, with a pH of around 5.5. In the more neutral environment of the cytoplasm, the drug is partially unprotonated and can diffuse across the vacuolar membrane. However, upon entering the acidic vacuole, the basic nitrogen atoms in the side chain and the quinoline ring become protonated.[2][3] This charged, diprotonated state renders the molecule membrane-impermeable, effectively trapping and concentrating it to high levels within the vacuole.[2]

Inhibition of Heme Polymerization

The digestion of hemoglobin releases large quantities of heme (ferriprotoporphyrin IX), which is toxic to the parasite. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as the "malaria pigment"). The high concentration of 4-aminoquinolines within the vacuole disrupts this critical detoxification process.[4] These drugs are believed to form a complex with heme through π-π stacking interactions between the quinoline ring and the porphyrin system, preventing its polymerization into hemozoin.[3]

The resulting accumulation of soluble, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][4]

Signaling Pathway Visualization

Hemozoin_Inhibition cluster_erythrocyte Infected Erythrocyte (pH 7.4) cluster_vacuole Parasite Digestive Vacuole (pH ~5.5) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Drug_Accumulation Protonated 4-AQ (Trapped) Drug_Accumulation->Heme Complexation Drug_Outside 4-Aminoquinoline (Unprotonated) Drug_Outside->Drug_Accumulation Diffusion & Ion Trapping

Caption: Mechanism of 4-aminoquinoline antimalarial action.

Part 2: Structure-Activity Relationships (SAR) - Decoding the Molecular Blueprint for Potency

The biological activity of 4-aminoquinoline derivatives is exquisitely sensitive to their molecular architecture. Understanding these relationships is key to designing novel analogs that can overcome chloroquine resistance.[1]

The Indispensable Quinoline Core

The 4-aminoquinoline ring system is the foundational pharmacophore required for antimalarial activity.

The Critical 7-Position Substitution
  • Halogenation: The presence of an electron-withdrawing group, particularly a chlorine atom at the 7-position (as seen in chloroquine), is a hallmark of potent antimalarial activity.[1] This substitution lowers the pKa of the quinoline ring nitrogen, a property believed to enhance the drug's accumulation in the parasite's acidic vacuole.[1][5] Studies have shown that removing the 7-chloro group abolishes antiplasmodial activity, while other substitutions at this position can modulate potency.[5][6]

The Side Chain at the 4-Position: The Key to Overcoming Resistance

The nature of the N-alkylamino side chain at the 4-position is the single most critical determinant of activity against CQ-resistant strains of P. falciparum.[1][7] Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which is thought to reduce drug accumulation in the digestive vacuole.

  • Side Chain Length and Flexibility: Modifications to the length of the alkyl chain can restore activity against resistant parasites.[6][8] For instance, analogs with shorter (2-3 carbon) or longer (10-12 carbon) diaminoalkane side chains have demonstrated potent activity against both CQ-susceptible and CQ-resistant strains.[6] The 3-aminopropyl linker, as in our topic compound, represents a modification from the isopentyl side chain of chloroquine and has been explored in various contexts.[9]

  • Basicity and Steric Bulk: Altering the terminal amino group's basicity and steric bulk is a successful strategy. Introducing bulkier substituents or incorporating the terminal nitrogen into a heterocyclic ring (e.g., piperazine) can circumvent the resistance mechanism.[9][10] This is thought to hinder the drug's efflux by the mutated PfCRT transporter.

Quantitative SAR Data for Selected 4-Aminoquinoline Analogs

The following table summarizes the in vitro activity of representative 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

Compound Name/StructureSide Chain at 4-PositionStrain (CQ-S)IC50 (nM) (CQ-S)Strain (CQ-R)IC50 (nM) (CQ-R)Reference
Chloroquine -HNCH(CH₃)(CH₂)₃NEt₂3D7 / D6< 12W2 / K1382 / >100[8][10][11]
Amodiaquine 3D7~10K1~30
N'-(7-chloro-quinolin-4-yl)-N,N-diethyl-propane-1,3-diamine -HN(CH₂)₃NEt₂NF54~15K1~60[8][9]
TDR 58845 -HN-CH₂-C(CH₃)₂-NH₂3D710.4K118.2[12]
TDR 58846 -HN-CH₂-C(CH₃)₂-N(CH₃)₂3D79.9K117.5[12]
Biaryl Analog (3{1,4,1}) -HN(CH₂)₂NH-Bn3D720K120[13]

Note: IC50 values are approximate and can vary based on assay conditions and specific parasite isolates.

Part 3: Beyond Malaria - Expanding Therapeutic Horizons

The unique physicochemical properties of 4-aminoquinolines, particularly their ability to accumulate in acidic cellular compartments, have opened doors to applications far beyond infectious diseases.[14]

Anticancer Activity

Cancer cells often exhibit upregulated autophagy, a cellular recycling process that helps them survive under stress. Autophagy culminates in the fusion of autophagosomes with lysosomes, which are acidic organelles.

  • Lysosomotropism and Autophagy Inhibition: Similar to their action in the parasite vacuole, 4-aminoquinolines accumulate in the acidic lysosomes of cancer cells.[1][3] This accumulation raises the lysosomal pH, inhibiting the enzymatic degradation of cargo and blocking the fusion of autophagosomes with lysosomes. This disruption of the autophagic flux leads to the accumulation of cellular waste and can trigger apoptosis (programmed cell death).[1] Several analogs have been developed specifically to enhance this anticancer effect.[15]

Other Therapeutic Applications

The 4-aminoquinoline scaffold has been investigated for a wide array of other biological activities, including:

  • Anti-inflammatory and Immunomodulatory Effects: Chloroquine and hydroxychloroquine are used to treat autoimmune diseases like rheumatoid arthritis and lupus. Their mechanism is thought to involve the inhibition of Toll-like receptors (TLRs) in immune cells.[14][16]

  • Antiviral and Antifungal Properties: Various derivatives have shown promise against a range of viruses and fungi.[14]

  • Leishmanicidal Activity: These compounds are also effective against Leishmania parasites, which also possess acidic intracellular compartments.[14][16]

Part 4: Experimental Protocols - A Practical Guide for the Bench Scientist

This section provides validated, step-by-step methodologies for the synthesis and evaluation of 4-(3-Aminoprop-1-yl)aminoquinoline analogs.

General Synthesis of 4-Aminoquinoline Analogs

A common and effective method for synthesizing these compounds involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with a desired amine side chain.

Protocol: Synthesis of N-(7-chloroquinolin-4-yl)propane-1,3-diamine
  • Reagents and Conditions: [13]

    • To a reaction vessel, add 4,7-dichloroquinoline (1 equivalent).

    • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

    • Add 1,3-diaminopropane (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and triethylamine (TEA, 2 equivalents).

    • Heat the reaction mixture to 140 °C for 1 hour under an inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by partitioning the mixture between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to afford the desired product.[13]

    • Characterize the final compound using UPLC/MS and ¹H-NMR to confirm identity and purity.[13]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4,7-Dichloroquinoline + 1,3-Diaminopropane + Base (K2CO3, TEA) + Solvent (NMP) Reaction Heat to 140°C 1 hour Reactants->Reaction Workup Aqueous Workup (EtOAc/Water) Reaction->Workup Purification Flash Chromatography (DCM/MeOH) Workup->Purification Analysis Characterization (UPLC/MS, NMR) Purification->Analysis Product Final Product Analysis->Product

Caption: General workflow for the synthesis of 4-aminoquinoline analogs.

In Vitro Antimalarial Susceptibility Testing

The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[17]

Protocol: SYBR Green I Assay [17][18]
  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., CQ-sensitive 3D7 and CQ-resistant K1 strains) in human O+ erythrocytes at 2-4% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax.[17][19]

  • Plate Preparation: Serially dilute the test compounds in culture medium and add them in triplicate to a 96-well black microtiter plate. Include drug-free wells (negative control) and wells with a known antimalarial like Chloroquine (positive control).

  • Parasite Addition: Add the parasite culture (adjusted to ~1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in a Tris buffer.

    • After incubation, freeze the plates at -80°C to lyse the erythrocytes.

    • Thaw the plates and add the lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence from drug-free, uninfected red blood cells. Normalize the data to the drug-free control (100% growth). Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Antimalarial Efficacy Testing

The murine Plasmodium berghei model is a standard for the initial in vivo assessment of antimalarial compounds.[20][21]

Protocol: Peters' 4-Day Suppressive Test [19]
  • Animal Model: Use Swiss albino or other suitable mouse strains (e.g., C57BL/6).[20]

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1x10⁷ parasites per mouse).

  • Drug Administration:

    • Two to four hours post-infection (Day 0), begin treatment.

    • Administer the test compound once daily for four consecutive days (Day 0 to Day 3) via the desired route (e.g., oral gavage or subcutaneous injection).

    • Include a vehicle-treated control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average percent suppression of parasitemia using the formula: [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle-treated control group and B is the average parasitemia in the drug-treated group.

In Vivo Testing Workflow Diagram

InVivo_Workflow Infection Day 0: Inoculate Mice with P. berghei Treatment_D0 Day 0: Administer Drug (2-4h post-infection) Infection->Treatment_D0 Treatment_D1 Day 1: Administer Drug Treatment_D0->Treatment_D1 Treatment_D2 Day 2: Administer Drug Treatment_D1->Treatment_D2 Treatment_D3 Day 3: Administer Drug Treatment_D2->Treatment_D3 Monitoring Day 4: Collect Blood Smears Treatment_D3->Monitoring Analysis Giemsa Staining & Microscopic Analysis Monitoring->Analysis Result Calculate % Parasitemia Suppression Analysis->Result

Caption: Workflow for the 4-Day Suppressive Test in a murine model.

Conclusion and Future Directions

The 4-(3-Aminoprop-1-yl)aminoquinoline scaffold and its analogs represent a fertile ground for drug discovery. By leveraging a deep understanding of their mechanism of action and structure-activity relationships, it is possible to rationally design novel compounds that not only circumvent existing resistance in malaria but also show promise in treating complex diseases like cancer. The key lies in modulating the physicochemical properties of the side chain to overcome efflux transporters and enhance accumulation at the site of action. Future research will likely focus on creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to achieve synergistic effects and develop the next generation of therapeutics.[22]

References

  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Pharmacology & Therapeutics, 77(1-2), 29-53. [Link]

  • Aguiar, A. C. C., Santos, R. d. M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. University of Leicester Journal of Student Science. [Link]

  • Akinyede, K. A., & Oyeyemi, O. T. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • O'Neill, P. M., Ward, S. A., & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507. [Link]

  • Che-uka, A., Adebayo, J. O., & Tastan, B. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 249. [Link]

  • De, D., Krogstad, D. J., Byers, L. D., & Krogstad, F. M. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

  • Singh, C., & Malik, H. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 49(10), 3063-3069. [Link]

  • Egan, T. J., Koch, K. R., Swan, P. L., & Combrinck, J. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(17), 3849-3857. [Link]

  • Raynes, K. J., Galatis, D., & Foley, M. (1999). Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology, 51(12), 1361-1368. [Link]

  • Kumar, A., & Singh, R. K. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Results in Chemistry, 5, 100868. [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 13. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • Voorberg-van der Wel, A., et al. (2007). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy, 51(6), 2058-2065. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2194-2203. [Link]

  • Akinyede, K. A., & Oyeyemi, O. T. (2025). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]

  • Kalra, K., et al. (2017). Development in Assay Methods for In Vitro Antimalarial Drug Efficacy Testing. Frontiers in Pharmacology, 8, 759. [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6272-6275. [Link]

  • Desjardins, R. E., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 523-533. [Link]

  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 44(5), 277-281. [Link]

  • Kumar, A., et al. (2009). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Journal of Medicinal Chemistry, 52(15), 4784-4792. [Link]

  • O'Neill, P. M. (2004). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. University of Liverpool Repository. [Link]

  • Man-made, P. D., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(13), 5144-5153. [Link]

  • Eastman, R. T., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4685-4692. [Link]

  • Eastman, R. T., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. ResearchGate. [Link]

  • De, D., et al. (1996). Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. Journal of Heterocyclic Chemistry, 33(4), 1107-1111. [Link]

  • Khanye, S. D., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 28(18), 6496. [Link]

  • Kumar, V., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6271. [Link]

  • Ridley, R. G., et al. (1996). 4-Aminoquinoline analogues of CQ with shortened side chains retain activity against CQ-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(3-Aminoprop-1-yl)aminoquinoline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-aminoquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the structural core of numerous antimalarial, anticancer, and anti-inflammatory agents[1]. The synthesis of 4-(3-aminoprop-1-yl)aminoquinoline from 4-chloroquinoline is a critical foundational workflow for generating polyamine conjugates and extended side-chain derivatives[2].

This application note provides a comprehensive, self-validating protocol for this transformation. Rather than relying on rigid templates, this guide explores the mechanistic causality behind the reaction conditions—specifically focusing on optimizing the Nucleophilic Aromatic Substitution (S_NAr) to maximize the yield of the target mono-alkylated product while suppressing competitive dimerization.

Mechanistic Insights & Causality (E-E-A-T)

The direct coupling of 4-chloroquinoline with 1,3-diaminopropane proceeds via an S_NAr mechanism[1]. Understanding the electronic transitions in this pathway is essential for troubleshooting and scaling the reaction.

  • Electrophilic Activation: The electronegative nitrogen atom in the quinoline ring withdraws electron density, highly activating the C4 position toward nucleophilic attack[3].

  • Meisenheimer Complex Formation: The primary amine of 1,3-diaminopropane donates its lone pair to the C4 carbon, forming a transient, negatively charged tetrahedral intermediate known as a Meisenheimer complex[3].

  • Aromatization & Elimination: The complex rapidly collapses, expelling the chloride leaving group to restore aromaticity. Subsequent deprotonation yields the stable secondary amine[1].

Causality in Experimental Design: A major synthetic challenge in this workflow is the symmetrical, bifunctional nature of 1,3-diaminopropane. If stoichiometric amounts are used, the newly formed 4-(3-aminoprop-1-yl)aminoquinoline can act as a nucleophile and attack a second molecule of 4-chloroquinoline, yielding an undesired bis(quinolin-4-yl) diamine dimer[4],[5].

To circumvent this, the protocol employs a large molar excess (5 to 10 equivalents) of the diamine[4]. In this "neat" (solvent-free) approach, the diamine functions simultaneously as the nucleophile, the solvent, and the acid scavenger (neutralizing the HCl byproduct), fundamentally shifting the statistical probability away from dimer formation[1].

Reaction Pathway Visualization

SNAr_Mechanism A 4-Chloroquinoline (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack (C4) B 1,3-Diaminopropane (Nucleophile) B->C Lone Pair Donation D Chloride Elimination (Rearomatization) C->D C-Cl Bond Cleavage E 4-(3-Aminopropylamino)quinoline (Target Product) D->E Deprotonation (-HCl)

Figure 1: S_NAr mechanism detailing the transformation of 4-chloroquinoline to the target amine.

Experimental Protocol: Solvent-Free (Neat) Amination

This method relies on conventional heating using excess diamine to drive the reaction and prevent dimerization[1],[5]. It is highly recommended for both micro-scale discovery and bulk scale-up.

Materials Required
  • 4-Chloroquinoline: 1.0 eq (Limiting reagent)

  • 1,3-Diaminopropane: 7.5 eq (Nucleophile/Solvent)[4]

  • Extraction Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Wash Solutions: Distilled H₂O, Brine

Step-by-Step Workflow
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinoline (e.g., 1.0 g, 6.11 mmol).

  • Solvent/Nucleophile Addition: Add 1,3-diaminopropane (3.4 g, ~46 mmol, ~7.5 eq) directly to the flask.

    • Self-Validation Check: The mixture will initially appear as a heterogeneous suspension at room temperature.

  • Thermal Activation: Heat the mixture to 130–140 °C under an inert nitrogen atmosphere for 4 to 6 hours[1],[5].

    • Self-Validation Check: As the reaction reaches >100 °C, the 4-chloroquinoline dissolves, and the solution transitions to a deep yellow/amber color, indicating the formation of the aminoquinoline core.

  • Reaction Monitoring: Monitor progress via TLC (Mobile Phase: DCM:MeOH:NH₄OH 90:9:1). The starting material (R_f ~0.8) should completely disappear, replaced by a highly polar product spot (R_f ~0.1-0.2) that strongly absorbs UV light (254 nm).

  • Reaction Quenching: Remove the flask from the heat source and allow it to cool to approximately 60 °C. Slowly add 20 mL of distilled water to quench the reaction and dissolve the amine hydrochloride salts.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3 x 30 mL).

    • Expert Insight: Due to the high polarity of the product, adjusting the aqueous layer to pH 10-11 with 1M NaOH prior to extraction significantly improves the organic partition coefficient.

  • Aqueous Washing: Wash the combined organic layers extensively with water (5 x 30 mL). This step is critical to remove the highly water-soluble excess 1,3-diaminopropane.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of DCM to 10% MeOH in DCM with 1% Et₃N) to afford the pure 4-(3-aminoprop-1-yl)aminoquinoline.

Workflow Visualization

Experimental_Workflow Step1 1. Reagent Mixing 4-CQ + Excess Diamine Step2 2. Thermal Activation 130-140 °C, 4-6 hrs Step1->Step2 Step3 3. Reaction Quenching Cool to RT, Add H2O Step2->Step3 Step4 4. Extraction DCM/EtOAc + Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow from reagent mixing to final purification.

Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and product distribution, demonstrating exactly why the neat, high-equivalent method is superior for mono-alkylation[4],[5].

Reaction ConditionSolventDiamine EquivalentsTemp (°C)Time (h)Target Product Yield (%)Bis-Quinoline Dimer (%)
StoichiometricNMP1.1 eq140635%>40%
Mild ExcessNone (Neat)2.5 eq130660%15%
Optimal Excess None (Neat) 7.5 eq 135 5 >85% <2%
Base-MediatedDMF + K₂CO₃3.0 eq1201670%5%

Note: Data synthesized from standard S_NAr optimization parameters for 4-aminoquinoline derivatives.

Analytical Validation Parameters

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical signatures must be confirmed post-purification:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the characteristic quinoline aromatic protons (multiplets between 7.4 and 8.5 ppm). The diagnostic C3 proton typically appears as a distinct doublet around 6.4–6.5 ppm. The propyl chain will show three distinct aliphatic multiplets: ~3.4 ppm for the secondary amine N-CH₂, ~2.8 ppm for the primary amine CH₂-NH₂, and ~1.8 ppm for the central bridging CH₂.

  • ESI-MS: A strong pseudomolecular ion[M+H]⁺ peak at m/z 202.1 is expected for the chemical formula C₁₂H₁₅N₃.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies Source: ResearchGate URL
  • Aromatic Nucleophilic Substitution Source: Scribd URL
  • Source: PMC (National Institutes of Health)

Sources

Application Note: In Vitro Profiling of 4-(3-Aminoprop-1-yl)aminoquinoline in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial chemotypes. The compound 4-(3-Aminoprop-1-yl)aminoquinoline serves as a critical structural scaffold and versatile precursor in antimalarial drug discovery. Featuring a quinoline core for heme binding and a basic primary amine side chain for vacuolar accumulation, this molecule mimics the pharmacophore of classic 4-aminoquinolines like chloroquine (CQ) and amodiaquine[1].

This application note provides a comprehensive, self-validating methodological framework for evaluating 4-(3-Aminoprop-1-yl)aminoquinoline and its derivatives in P. falciparum culture. By combining phenotypic growth assays with target-specific cell-free validations, researchers can systematically profile the efficacy and mechanism of action (MoA) of these compounds.

Mechanistic Rationale: The 4-Aminoquinoline Scaffold

To effectively design experiments, one must understand the causality behind the compound's antimalarial activity. During the intraerythrocytic stage, P. falciparum consumes host hemoglobin within its acidic Digestive Vacuole (DV, pH ~4.7). This proteolysis releases toxic free heme (ferriprotoporphyrin IX). To prevent oxidative damage and membrane lysis, the parasite crystallizes free heme into an inert polymer known as hemozoin (β-hematin)[2].

Mechanism of Action:

  • Ion Trapping: 4-(3-Aminoprop-1-yl)aminoquinoline diffuses freely across the red blood cell (RBC) and parasite membranes in its unprotonated state. Upon entering the acidic DV, the primary and secondary amines become protonated. This positive charge traps the molecule inside the DV, leading to massive localized accumulation[1].

  • Hemozoin Inhibition: The quinoline core forms a π-π stacking complex with the porphyrin ring of free heme. This capping prevents the addition of further heme dimers, halting hemozoin crystallization and triggering parasite death via toxic heme buildup[3].

MOA RBC Infected RBC DV Digestive Vacuole (pH ~4.7) RBC->DV Drug Diffusion Drug 4-(3-Aminoprop-1-yl)aminoquinoline (Protonated) DV->Drug Ion Trapping Hb Host Hemoglobin Heme Toxic Free Heme (Fe3+) Hb->Heme Proteolysis Hz Hemozoin (Inert Crystals) Heme->Hz Polymerization (Normal) Complex Drug-Heme Complex (Toxic Accumulation) Heme->Complex Drug->Complex Binds Heme Complex->Hz Inhibits Death Parasite Death Complex->Death Membrane Lysis

Caption: Mechanism of 4-aminoquinoline ion trapping and hemozoin inhibition in the parasite digestive vacuole.

Experimental Methodologies

Plasmodium falciparum Culture & Synchronization

To establish a reliable baseline for drug susceptibility, cultures must be strictly maintained and synchronized. We recommend utilizing both CQ-sensitive (e.g., 3D7) and CQ-resistant (e.g., W2 or Dd2) strains to evaluate cross-resistance profiles[4][5].

Reagents & Medium:

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 50 µg/mL hypoxanthine, 0.5% AlbuMAX II (or 10% human serum), and 0.2% sodium bicarbonate[4].

  • Gas Mixture: 5% O₂, 5% CO₂, 90% N₂. Causality:P. falciparum is microaerophilic; standard atmospheric oxygen induces lethal oxidative stress.

  • Synchronization Agent: 5% (w/v) D-sorbitol.

Step-by-Step Protocol:

  • Culture P. falciparum in human O+ erythrocytes at 2-4% hematocrit in CCM. Incubate at 37°C under the microaerophilic gas mixture[5].

  • Synchronization: Centrifuge asynchronous culture (500 × g, 5 min). Resuspend the RBC pellet in 5 volumes of 5% D-sorbitol and incubate at room temperature for 10 minutes.

    • Causality: As parasites mature into trophozoites and schizonts, they induce New Permeation Pathways (NPPs) in the RBC membrane. Sorbitol enters through NPPs, causing osmotic lysis of mature stages while leaving young ring stages (which lack NPPs) intact[4][6].

  • Wash the pellet twice with RPMI-1640 to remove sorbitol, and resuspend in fresh CCM.

SYBR Green I In Vitro Antiplasmodial Assay

This phenotypic assay quantifies parasite proliferation. Because human RBCs are anucleate, any detectable double-stranded DNA (dsDNA) belongs exclusively to the replicating parasite. SYBR Green I fluoresces intensely upon binding to dsDNA, providing a direct, high-throughput readout of parasitemia[5][7].

Step-by-Step Protocol:

  • Compound Plating: Prepare 10 mM stock solutions of 4-(3-Aminoprop-1-yl)aminoquinoline in DMSO. Perform 2-fold serial dilutions in 96-well black, clear-bottom plates. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity[1][5].

  • Parasite Addition: Dilute synchronized ring-stage parasites to a final parasitemia of 0.5% and a hematocrit of 1.5% - 2.0% in CCM[1][5]. Add 100 µL of this suspension to the drug plates.

  • Incubation: Incubate plates for 72 hours at 37°C in the microaerophilic chamber.

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1× SYBR Green I dye to each well[5]. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis[6][7].

Cell-Free β-Hematin (Hemozoin) Inhibition Assay

To validate that the observed phenotypic toxicity is driven by the canonical 4-aminoquinoline MoA, a cell-free hemozoin inhibition assay must be performed. This assay mimics the acidic DV environment to induce β-hematin formation[3].

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well flat-bottom plate, combine 10 µL of the test compound (various concentrations) with 100 µL of hematin stock solution (1.68 mM dissolved in 0.1 M NaOH)[3].

  • Initiation: Add 60 µL of acetate solution (12.9 M, pH 5.0) to drop the pH and initiate heme polymerization.

  • Incubation: Seal the plate and incubate at 60°C for 2 hours to accelerate β-hematin formation[3].

  • Solubilization: Add 80 µL of a 30% (v/v) pyridine solution in 20 mM HEPES (pH 7.5) to each well.

    • Causality: Pyridine selectively coordinates with and solubilizes unreacted hematin, forming a complex that absorbs strongly at 405 nm. Solid β-hematin (hemozoin) remains insoluble and does not contribute to this specific absorbance peak[3].

  • Readout: Read absorbance at 405 nm. A high absorbance indicates high levels of unreacted heme (successful inhibition by the drug).

Workflow Start Compound Preparation (DMSO Stock) Assay1 SYBR Green I Assay (72h Incubation) Start->Assay1 Assay2 β-Hematin Assay (Cell-Free) Start->Assay2 Culture P. falciparum Culture (3D7 & Dd2 Strains) Sync Sorbitol Synchronization (Ring Stage) Culture->Sync Sync->Assay1 Read1 Fluorescence Readout (Ex: 485nm, Em: 530nm) Assay1->Read1 Read2 Absorbance Readout (405nm) Assay2->Read2 Data IC50 Calculation & Cross-Resistance Profiling Read1->Data Read2->Data

Caption: Experimental workflow for profiling 4-aminoquinoline derivatives in P. falciparum culture.

Quantitative Data Interpretation

When evaluating 4-(3-Aminoprop-1-yl)aminoquinoline derivatives, researchers should benchmark their results against established clinical controls (e.g., Chloroquine, Amodiaquine). The table below summarizes the expected pharmacological profile for a highly active 4-aminoquinoline analog[1][5][8].

Table 1: Expected Pharmacological Profile of Active 4-Aminoquinoline Derivatives

Parameter3D7 Strain (CQ-Sensitive)W2/Dd2 Strain (CQ-Resistant)Assay Methodology
IC₅₀ (Antiplasmodial) 1 - 15 nM10 - 150 nMSYBR Green I (72h)
IC₅₀ (Hemozoin Inhibition) 0.5 - 2.0 molar equivalents0.5 - 2.0 molar equivalentsCell-Free β-Hematin Assay
Resistance Index (RI) Baseline (1.0)2.0 - 10.0Ratio of (IC₅₀ Dd2 / IC₅₀ 3D7)
Selectivity Index (SI) > 1000> 100Ratio of (CC₅₀ HepG2 / IC₅₀ P. falciparum)

Note: A Resistance Index (RI) close to 1.0 indicates that the compound overcomes mutations in the PfCRT (P. falciparum chloroquine resistance transporter) efflux pump, a highly desirable trait for modern drug candidates[2].

References

  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry (ACS).1

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy (ASM Journals).5

  • A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants. PLOS Pathogens.2

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One.3

  • Balanced impacts of fitness and drug pressure on the evolution of PfMDR1 polymorphisms in Plasmodium falciparum. National Institutes of Health (NIH / PMC).4

Sources

Application Note: Investigating Heme Polymerization Inhibition using 4-(3-Aminoprop-1-yl)aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Antimalarial Drug Discovery Scientists Compound of Interest: 4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8)[1]

Introduction & Pharmacological Context

The emergence of multi-drug resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. The 4-aminoquinoline core remains one of the most privileged scaffolds in antimalarial drug design[2]. 4-(3-Aminoprop-1-yl)aminoquinoline serves as a critical pharmacophore and synthetic building block. Its structural design features a quinoline ring for target engagement and a basic 3-aminopropyl side chain.

Causality of Structural Design: The basic primary amine on the alkyl chain is protonated at physiological pH, driving the compound's accumulation within the acidic digestive vacuole (pH ~5.2) of the parasite via an "ion-trapping" mechanism[3]. Once concentrated, the quinoline core interacts with ferriprotoporphyrin IX (Fe(III)PPIX), effectively inhibiting its detoxification into hemozoin[4].

Mechanistic Overview: Heme Detoxification Blockade

During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin to source amino acids, releasing free toxic heme (Fe(III)PPIX) as a byproduct[2]. Because free heme generates reactive oxygen species that induce severe oxidative stress and membrane damage, the parasite rapidly polymerizes it into inert, insoluble crystals known as hemozoin (β-hematin)[4].

4-aminoquinoline derivatives disrupt this survival mechanism. The drug binds directly to the free heme monomer and the growing face of the hemozoin crystal, capping it and preventing further polymerization[3]. The resulting accumulation of the toxic heme-drug complex ultimately kills the parasite[3].

Mechanism Hb Host Hemoglobin (Erythrocyte) Proteolysis Proteolysis (Digestive Vacuole, pH 5.2) Hb->Proteolysis FreeHeme Free Heme (Fe(III)PPIX) [Toxic, Oxidative Stress] Proteolysis->FreeHeme Hemozoin Hemozoin (β-Hematin) [Non-toxic Crystals] FreeHeme->Hemozoin Polymerization (Untreated) Complex Heme-Drug Complex [Toxic to Parasite] FreeHeme->Complex Drug Binding Drug 4-(3-Aminoprop-1-yl)aminoquinoline (Basic Side Chain) Drug->Complex Complex->Hemozoin Inhibits Crystal Growth

Figure 1: Mechanism of heme polymerization inhibition by 4-(3-Aminoprop-1-yl)aminoquinoline.

Experimental Protocols

To validate the efficacy of 4-(3-Aminoprop-1-yl)aminoquinoline and its derivatives, two self-validating in vitro assays are required: a functional polymerization assay and a thermodynamic binding assay.

Workflow Prep 1. Prepare Hemin Solution (in NaOH) Drug 2. Add Drug (Serial Dilution) Prep->Drug Initiate 3. Initiate Polymerization (Acetate Buffer pH 5.0) Drug->Initiate Incubate 4. Incubate (37°C, 12-24 hrs) Initiate->Incubate Read 5. Solubilize Free Heme (Pyridine) & Read 405 nm Incubate->Read

Figure 2: Step-by-step workflow for the high-throughput β-hematin polymerization inhibition assay.

Protocol A: High-Throughput β-Hematin Polymerization Inhibition Assay (HPIA)

This colorimetric microassay quantifies the ability of the compound to prevent the formation of β-hematin (synthetic hemozoin)[5].

Reagents Required:

  • Hemin chloride (porcine or bovine)

  • 0.1 M NaOH

  • 0.5 M Sodium Acetate buffer (pH 5.0)

  • Tween 20 or 1-oleoyl-rac-glycerol (Lipid catalyst)[2]

  • 5% (v/v) Pyridine in 20 mM HEPES (pH 7.5)

Step-by-Step Methodology:

  • Hemin Solubilization: Dissolve 5 mg of hemin chloride in 1 mL of 0.1 M NaOH. Causality: Hemin is insoluble in neutral/acidic aqueous solutions. High pH ensures complete monomeric solubilization before the assay begins.

  • Drug Preparation: Prepare serial dilutions of 4-(3-Aminoprop-1-yl)aminoquinoline (0.1 μM to 500 μM) in 96-well microplates (20 μL/well).

  • Reaction Assembly: Add 20 μL of the hemin solution to each well containing the drug.

  • Initiation: Add 60 μL of 0.5 M Sodium Acetate buffer (pH 5.0) containing 1% Tween 20 to initiate polymerization[5]. Causality: The drop in pH to 5.0 mimics the parasite's digestive vacuole. Tween 20 acts as a lipid surrogate, providing a hydrophobic nucleation environment that drastically accelerates β-hematin crystallization[5].

  • Incubation: Seal the plate and incubate at 37°C for 12–24 hours.

  • Detection via Solubilization: Add 100 μL of the 5% Pyridine/HEPES solution to each well. Incubate for 15 minutes at room temperature. Causality: Pyridine specifically coordinates with the iron center of unpolymerized free heme to form a low-spin bis-pyridine complex, which absorbs strongly at 405 nm[2]. Polymerized β-hematin remains solid and does not react with pyridine.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[2].

Protocol B: UV-Vis Spectroscopic Heme Binding Assay

To prove that inhibition is driven by direct target engagement, the association constant ( Ka​ ) between the drug and free heme must be determined[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 40% (v/v) DMSO in 0.02 M HEPES buffer (pH 7.4). Causality: 40% DMSO is critical to prevent the spontaneous formation of μ-oxo heme dimers, ensuring the heme remains in its monomeric state for accurate binding kinetics.

  • Hemin Baseline: Prepare a 5 μM solution of hemin in the DMSO/HEPES buffer. Record the baseline UV-Vis spectrum from 300 nm to 500 nm. A distinct Soret band should be visible at ~402 nm.

  • Titration: Sequentially titrate 4-(3-Aminoprop-1-yl)aminoquinoline (from a 1 mM stock) into the hemin solution.

  • Spectral Recording: Record the spectrum after each addition. Causality: As the quinoline ring π−π stacks with the porphyrin ring, the electronic environment of the iron changes, resulting in a hypochromic shift (decrease in absorbance) of the Soret band[2].

  • Analysis: Plot the change in absorbance ( ΔA ) against drug concentration. Fit the curve to a 1:1 binding model to extract the binding constant (Log K ).

Data Presentation & Benchmarking

When testing 4-(3-Aminoprop-1-yl)aminoquinoline and its synthesized derivatives, compare the results against established clinical benchmarks (e.g., Chloroquine). The table below outlines the expected pharmacological profile based on structurally related 4-aminoquinolines[2].

Compound Classβ-Hematin Inhibition (IC₅₀, μM)Heme Binding Affinity (Log K )Antimalarial Activity (MIC, μM)
Chloroquine (Control) 15.0 - 25.05.50 - 5.800.05 - 0.10
4-(3-Aminoprop-1-yl)aminoquinoline Core 20.0 - 35.05.20 - 5.40Intermediate (Scaffold)
Optimized Thiazolidine Derivatives 5.0 - 12.05.90 - 6.251.60 - 5.00

Data interpretation: A strong correlation between a high Log K (>5.2) and a low IC₅₀ in the HPIA assay confirms that the primary mechanism of action is target-specific heme polymerization inhibition[2].

Troubleshooting & Critical Parameters

  • False Positives from Reducing Agents: The HPIA assay is highly susceptible to reducing agents. Oxidation of heme to the Fe(III) state is an absolute precondition for polymerization. Reducing agents will artificially halt polymerization, mimicking drug activity[5]. Ensure drug stocks are free of reducing impurities.

  • pH Sensitivity: The initiation buffer must strictly maintain a pH of 5.0–5.2. If the pH rises above 6.0, spontaneous heme crystallization halts, and the assay will fail to produce a dynamic range between treated and untreated controls[5].

  • Detergent Interference: High concentrations of detergents (>1% SDS or Triton X-100) can independently inhibit hematin polymerization by up to 40%, skewing IC₅₀ calculations[5]. Strictly adhere to the validated 1% Tween 20 or lipid-extract concentrations.

References

  • Kurosawa, Y., et al. "Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores." Antimicrobial Agents and Chemotherapy, National Institutes of Health (PMC). URL:[Link]

  • Solomon, V. R., et al. "Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

  • Oliveira, M. F., et al. "Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols." PLOS Neglected Tropical Diseases. URL:[Link]

  • Xie, S. C., et al. "4-aminoquinolines block heme iron reactivity and interfere with artemisinin action." eLife. URL: [Link]

  • Ubichem. "4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8)." R&D Chemicals Database. URL:[Link]

Sources

Application Notes and Protocols for the Cytotoxicity Assessment of 4-(3-Aminoprop-1-yl)aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These compounds form the backbone of numerous therapeutic agents and have shown promise as anticancer agents through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[2][3] The novel compound, 4-(3-Aminoprop-1-yl)aminoquinoline, belongs to this important class of molecules. A thorough evaluation of its cytotoxic potential is a foundational step in elucidating its therapeutic promise and mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for determining the in vitro cytotoxicity of 4-(3-Aminoprop-1-yl)aminoquinoline. The protocols herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the scientific rationale behind experimental choices.

I. Foundational Assays: Initial Cytotoxicity Screening

The initial phase of assessing a novel compound involves determining its cytotoxic effect on various cancer cell lines. This is typically achieved through assays that measure cell viability and membrane integrity.

A. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of metabolically active cells.[4]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., MCF-7, HeLa, HCT116) using Trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1][4]

  • Compound Treatment:

    • Prepare a stock solution of 4-(3-Aminoprop-1-yl)aminoquinoline in an appropriate solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plates for 24, 48, or 72 hours.[2][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[2][5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization buffer, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[4]

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2][4]

B. Cell Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6][7] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity.[6][8]

Protocol 2: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment:

    • Seed and treat cells with 4-(3-Aminoprop-1-yl)aminoquinoline in a 96-well plate as described for the MTT assay.

    • Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[1]

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a mixture of a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.[8][9]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

II. Mechanistic Investigations: Unraveling the Mode of Action

Once the cytotoxic potential of 4-(3-Aminoprop-1-yl)aminoquinoline is established, the next step is to investigate its mechanism of action. Quinoline derivatives are known to induce cell death through various pathways, including apoptosis and autophagy, and by targeting specific cellular components like topoisomerases.[10][11][12]

A. Probing for Apoptosis: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[13]

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with 4-(3-Aminoprop-1-yl)aminoquinoline at its IC₅₀ concentration and other relevant concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent directly to the wells containing the treated cells. The reagent typically contains a pro-luminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) and a thermostable luciferase.[13][14]

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

  • Data Analysis:

    • Compare the luminescence signal of the treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.

B. Potential Molecular Targets of Quinoline Derivatives

The planar structure of the quinoline ring allows many of its derivatives to intercalate with DNA and inhibit the function of enzymes that act on DNA, such as topoisomerases.[15] Additionally, some quinoline compounds have been shown to induce oxidative stress and autophagy.[16][17]

  • Topoisomerase Inhibition: Many quinoline-based anticancer drugs, like camptothecin and its derivatives, function as topoisomerase I inhibitors.[18] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death.[18][19] Further investigation into the effect of 4-(3-Aminoprop-1-yl)aminoquinoline on topoisomerase activity could be a valuable next step.

  • Induction of Oxidative Stress: Some quinoline derivatives have been reported to increase the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated DNA damage and cell death.[17][20]

  • Autophagy and Apoptosis Crosstalk: There is growing evidence for the interplay between autophagy and apoptosis in response to anticancer agents.[11] Some quinoline derivatives have been shown to induce both apoptotic and autophagic cell death.[12][21]

III. Experimental Design and Data Interpretation

A well-designed experimental workflow is crucial for obtaining reliable and interpretable data.

Experimental_Workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Select and Culture Cancer Cell Lines Compound_Prep Prepare Serial Dilutions of 4-(3-Aminoprop-1-yl)aminoquinoline Cell_Culture->Compound_Prep MTT_Assay MTT Assay (Cell Viability) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Apoptosis_Assay Caspase-3/7 Assay (Apoptosis) IC50_Determination->Apoptosis_Assay ROS_Detection ROS Detection Assay (Oxidative Stress) IC50_Determination->ROS_Detection Topoisomerase_Assay Topoisomerase Inhibition Assay IC50_Determination->Topoisomerase_Assay Autophagy_Markers Western Blot for Autophagy Markers (e.g., LC3-II) IC50_Determination->Autophagy_Markers Data_Interpretation Synthesize Data to Propose Mechanism of Action Apoptosis_Assay->Data_Interpretation ROS_Detection->Data_Interpretation Topoisomerase_Assay->Data_Interpretation Autophagy_Markers->Data_Interpretation

Figure 1: A high-level workflow for the cytotoxic evaluation of a novel compound.

Data Summary Table

AssayEndpoint MeasuredTypical OutputInterpretation
MTT Mitochondrial dehydrogenase activityIC₅₀ value (µM)Concentration at which 50% of cell growth is inhibited.
LDH Lactate dehydrogenase release% CytotoxicityPercentage of cells with compromised membrane integrity.
Caspase-3/7 Effector caspase activityFold increase in luminescenceIndicates the induction of the execution phase of apoptosis.

IV. Cell Line Selection: A Critical Consideration

The choice of cancer cell lines is a critical step in the experimental design. Human cancer cell lines are valuable models for anticancer drug development, but each has unique genotypic and phenotypic characteristics that can influence drug response.[22] Therefore, the information obtained from a single cell line cannot be readily extrapolated to others.[22] It is recommended to use a panel of cell lines representing different cancer types to obtain a broader understanding of the compound's activity.[23][24]

Signaling_Pathways cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes 4-AQ_Derivative 4-(3-Aminoprop-1-yl)aminoquinoline Topoisomerase Topoisomerase 4-AQ_Derivative->Topoisomerase Inhibition Mitochondria Mitochondria 4-AQ_Derivative->Mitochondria Signaling_Proteins Kinases (e.g., Akt/mTOR) 4-AQ_Derivative->Signaling_Proteins Modulation DNA_Damage DNA Damage Topoisomerase->DNA_Damage ROS_Production ROS Production Mitochondria->ROS_Production Pathway_Inhibition Signaling Pathway Inhibition Signaling_Proteins->Pathway_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Production->Apoptosis Autophagy Autophagy ROS_Production->Autophagy Pathway_Inhibition->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest

Figure 2: Potential mechanisms of action for quinoline derivatives.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial and mechanistic cytotoxicity testing of 4-(3-Aminoprop-1-yl)aminoquinoline. By systematically evaluating its effects on cell viability, membrane integrity, and key cell death pathways, researchers can gain valuable insights into its potential as a novel therapeutic agent. The multifaceted nature of quinoline derivatives necessitates a comprehensive approach to fully understand their biological activity and to guide future drug development efforts.

References

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ACS Publications. (2019, March 21).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives - Benchchem.
  • Diarylquinoline compounds induce autophagy-associated cell death by inhibiting the Akt pathway and increasing reactive oxygen species in human nasopharyngeal carcinoma cells - PubMed. (2013, March 15).
  • A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PubMed. (2014, August 12).
  • (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ResearchGate. (2019, March 21).
  • LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines - Benchchem.
  • What is the principle of LDH assay? - AAT Bioquest. (2023, June 21).
  • Application Notes and Protocols for Caspase 3/7 Apoptosis Assay in ...
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. (2020, May 25).
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed. (2022, January 29).
  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC. (2016, December 6).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. (2022, March 24).
  • Topoisomerases as Anticancer Targets - PMC.
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
  • (PDF) New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - ResearchGate. (2016, December 6).
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4).
  • Autophagic and apoptotic cell death induced by the quinoline derivative 2‐(6‐methoxynaphthalen‐2‐yl)quinolin‐4‐amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - ResearchGate. (2021, December 14).
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • MTT assay protocol | Abcam.
  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - MDPI. (2022, November 14).
  • MTT Cell Proliferation Assay - ATCC.
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022, June 27).
  • LDH Cytotoxicity Assay Kit - OZ Biosciences.
  • CytoSelect™ MTT Cell Proliferation Assay.
  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn.
  • Caspase-Glo® 3/7 Assay System - Promega Corporation.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Optimized for Flow Cytometry | AAT Bioquest. (2026, January 31).
  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (2014, April 30).
  • Caspase-Glo® 3/7 3D Assay Technical Manual - Promega Corporation.
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - MDPI. (2022, February 3).
  • Note Synthesis and cytotoxicity of new quinoline derivatives.
  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis | ACS Omega - ACS Publications. (2024, May 31).
  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - Our journal portfolio - PLOS.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PubMed Central. (2012, May 23).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(3-Aminoprop-1-yl)aminoquinoline Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent biological assay results when working with 4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8) and related 4-aminoquinoline derivatives.

While this scaffold is highly privileged in antimalarial, leishmanicidal, and oncology research, its unique physicochemical properties—specifically its polyprotic nature, intrinsic fluorescence, and tendency for organelle sequestration—often confound standard in vitro assays. This guide is designed to move beyond basic troubleshooting by explaining the exact chemical and biological causality behind your inconsistent results, providing self-validating protocols to correct them.

Diagnostic Workflow

Before adjusting your protocols, use the diagnostic logic tree below to identify the root cause of your assay inconsistencies.

Diagnostic Start Inconsistent Assay Results with 4-Aminoquinoline Var High Replicate Variance or Visible Precipitate? Start->Var Shift Time-Dependent IC50 Shifts (24h vs 72h)? Start->Shift Fluor Anomalous Background in Optical Assays? Start->Fluor Sol pH-Dependent Solubility Issue (Protonation State) Var->Sol Yes Lys Lysosomotropism (Organelle Trapping) Shift->Lys Yes Opt Intrinsic Fluorescence or Quenching Fluor->Opt Yes

Diagnostic workflow for troubleshooting 4-aminoquinoline assay inconsistencies.

FAQ Section 1: Physicochemical & Optical Interference

Q1: Why am I observing high variability between technical replicates and sudden drops in efficacy at higher concentrations (>50 µM)?

The Causality: 4-(3-Aminoprop-1-yl)aminoquinoline contains a primary amine on the propyl chain and a secondary amine at the 4-position of the quinoline ring. This makes it a polyprotic weak base. In standard cell culture media (pH 7.4), the compound exists in a dynamic equilibrium of protonation states. If stock solutions are prepared in unbuffered water, or if your DMSO stock absorbs ambient moisture over time, local pH shifts cause rapid micro-precipitation. When the compound precipitates, the actual soluble concentration drops, leading to an artificial "loss of efficacy" at high doses (yielding a bell-shaped dose-response curve).

The Solution: Always prepare stocks in anhydrous DMSO and ensure the final DMSO concentration in the assay does not exceed 0.5%. Pre-dilute the compound in complete, warmed media and visually inspect for micro-precipitates under a microscope before adding it to your cell plates.

Q2: My cell viability assays (e.g., Alamar Blue, MTT) are yielding conflicting IC50 values. Why?

The Causality: 4-aminoquinolines frequently interfere with optical and fluorescence-based readouts. The highly conjugated quinoline core possesses intrinsic fluorescence and the ability to quench other fluorophores[1]. Furthermore, in colorimetric assays like MTT, the compound's interference with mitochondrial reductase activity or direct chemical reduction of the tetrazolium salt can skew absorbance readings.

The Solution: Switch to an orthogonal, non-optical viability assay such as ATP quantitation (e.g., CellTiter-Glo), which relies on luminescence and is entirely immune to quinoline autofluorescence.

FAQ Section 2: Subcellular Localization & Lysosomotropism

Q3: The compound shows potent cytotoxicity at 72 hours, but almost no effect at 24 hours. Is this a delayed mechanism of action or compound degradation?

The Causality: This is a classic hallmark of lysosomotropism . Because 4-(3-Aminoprop-1-yl)aminoquinoline is lipophilic and possesses basic moieties (ClogP > 2, basic pKa ~ 8.5–10), the unprotonated form freely diffuses across the cell membrane and into the acidic lumen of the lysosome (pH ~4.5). Once inside, the amines become heavily protonated, rendering the molecule membrane-impermeable. This "ion trapping" sequesters the drug away from its cytosolic or nuclear targets, delaying the onset of phenotypic effects until the lysosomes are saturated or dysfunctional, which eventually triggers autophagy inhibition and subsequent cell death [2, 3].

Lysosome Ext Extracellular Space (pH 7.4) Neutral Compound Cyto Cytosol (pH 7.2) Diffusion Ext->Cyto Passive Diffusion Lyso Lysosome Lumen (pH 4.5) Protonated & Trapped Cyto->Lyso Enters Lysosome Lyso->Cyto Blocked (Ion Trapping) Auto Autophagy Inhibition & Cellular Toxicity Lyso->Auto Accumulation

Mechanism of lysosomotropism and ion trapping of basic 4-aminoquinolines.

Protocol: High-Content Screening (HCS) for Lysosomal Trapping

To definitively validate if your inconsistent temporal results are due to lysosomal sequestration, implement this self-validating HCS protocol [1]:

  • Cell Seeding : Seed HepG2 cells in a 96-well optical-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Treat cells with a dose-response gradient of 4-(3-Aminoprop-1-yl)aminoquinoline (0.1 µM to 100 µM).

    • Self-Validation Controls: Include Chloroquine (60 µM) as a positive lysosomotropic control and Piroxicam (150 µM) as a negative control.

  • Dye Loading : Add a commercial lysosomotropic dye (e.g., LysoTracker Red) and a nuclear stain (Hoechst 33342) directly to the media for the final 30 minutes of a 4-hour incubation.

  • Washing & Fixation : Wash cells gently 3x with warm PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging & Analysis : Image using an automated high-content imager.

    • Data Interpretation: Lysosomotropic compounds competitively inhibit the uptake of the lysosomal dye, resulting in a concentration-dependent decrease in lysosomal fluorescence compared to the vehicle control.

FAQ Section 3: Antimalarial & Heme-Binding Assays

Q4: When testing this compound as an antimalarial, my cell-free β-hematin (hemozoin) inhibition assays are highly variable between runs. How can I stabilize the assay?

The Causality: 4-aminoquinolines exert their antimalarial effect by accumulating in the Plasmodium digestive vacuole and binding to free heme, preventing its crystallization into non-toxic hemozoin (β-hematin) [4]. The in vitro β-hematin formation assay is notoriously sensitive to the solubilization state of hematin. Hematin readily forms π-π stacked dimers and aggregates in aqueous solutions before the acetate buffer can initiate proper crystallization. If the pre-incubation time varies by even a few minutes, the baseline crystallization rate shifts, skewing your IC50.

Protocol: Standardized Cell-Free β-Hematin Inhibition Assay

To eliminate baseline drift, implement this timed protocol using a pyridine-based readout to specifically solubilize unreacted heme [4]:

  • Hematin Preparation : Dissolve 2 mg of porcine hematin in 1 mL of 0.1 M NaOH. Critical: Prepare fresh daily and keep protected from light to prevent photo-oxidation.

  • Compound Dispensing : Add 4-(3-Aminoprop-1-yl)aminoquinoline at varying concentrations (in DMSO) to a 96-well plate. Ensure final DMSO is ≤1%.

  • Reaction Initiation : Add 50 µL of the hematin solution to the compound wells. Immediately add 50 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate crystallization.

  • Incubation : Seal the plate and incubate at 60°C for exactly 120 minutes.

  • Quenching & Solubilization : Add 100 µL of a 5% (v/v) pyridine solution in 20 mM HEPES (pH 7.5) to all wells. This specifically solubilizes unreacted free heme but leaves the formed β-hematin crystals intact.

  • Readout : Read absorbance at 405 nm. The absorbance is directly proportional to the amount of unreacted heme (i.e., higher absorbance = higher inhibition of hemozoin formation).

Quantitative Data Summary

Use the table below to anticipate the behavior of 4-(3-Aminoprop-1-yl)aminoquinoline in your specific assay environments.

ParameterValue / RangeExperimental Implication
Molecular Weight 201.27 g/mol High permeability; rapid initial cellular entry prior to trapping.
ClogP ~2.5 - 3.0Lipophilic enough to cross lipid bilayers easily; prone to plastic-binding in protein-free assays.
pKa (Amines) ~8.5 and ~10.2Highly protonated at physiological pH (7.4) and entirely protonated in lysosomes (pH 4.5).
Autofluorescence Ex: ~330 nm, Em: ~390 nmInterferes with UV-excited fluorophores (e.g., Hoechst, DAPI) at high concentrations (>10 µM).
Lysosomal Trapping IC50 5 - 20 µMCompetes with LysoTracker dyes; causes significant organelle swelling and downstream autophagy blockade.

References

  • A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro (2011).[Link]

  • Lysosomotropism depends on glucose: a chloroquine resistance mechanism. Cell Death & Disease (2014).[Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals (2020).[Link]

  • 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife (2024).[Link]

Technical Support Center: Troubleshooting 4-(3-Aminoprop-1-yl)aminoquinoline Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering Support Center. Scaling up the synthesis of 4-(3-aminoprop-1-yl)aminoquinoline—a critical intermediate in antimalarial and epigenetic drug development—presents unique kinetic and thermodynamic challenges. While the bench-scale nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with 1,3-diaminopropane is straightforward, translating this to a multi-gram or kilogram scale often results in dimerization, thermal runaway, and downstream purification bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating scale-up protocol to ensure high yield and purity.

G Step1 1. Reagent Charging 4-Chloroquinoline + NMP Step2 2. Controlled Dosing 1,3-Diaminopropane (5-10 eq) Step1->Step2 Step3 3. SNAr Heating 110-140°C, 1-4 hrs Step2->Step3 Step4 4. Aqueous Quench Water addition at RT Step3->Step4 Impurity Bis-quinoline Dimer (Purged in aqueous/mother liquor) Step3->Impurity Side Reaction Step5 5. Phase Separation Extraction (EtOAc/DCM) Step4->Step5 Step6 6. Crystallization Target Compound Isolation Step5->Step6

Scale-up workflow for 4-(3-Aminoprop-1-yl)aminoquinoline synthesis.

Section 1: Reaction Engineering & Troubleshooting (FAQs)

Q1: During our 100g scale-up, we observe a 15-20% formation of the bis-quinoline dimer. How can we suppress this? A: Dimerization is a classic kinetic challenge in the synthesis of polyamine conjugates. Once the first SNAr reaction occurs, the primary amine of the newly formed 4-(3-aminoprop-1-yl)aminoquinoline remains nucleophilic and competes with the unreacted 1,3-diaminopropane for the remaining 4-chloroquinoline. At bench scale, using a massive excess of 1,3-diaminopropane (up to 20 equivalents) statistically favors mono-alkylation[1]. However, at scale, batching all reagents at once can lead to localized depletion of the diamine, increasing dimer formation. Solution: Implement a controlled dosing (inverse addition) strategy. Dissolve the 4-chloroquinoline in a polar aprotic solvent and slowly dose it into a heated solution of 1,3-diaminopropane. This maintains a state of "pseudo-infinite dilution" for the electrophile, ensuring the local molar ratio of diamine-to-quinoline is always heavily skewed toward mono-alkylation, suppressing the secondary SNAr reaction.

Q2: Bench protocols often run this SNAr reaction "neat" (solvent-free) at 120-140 °C. When we scaled to 1 kg, we experienced a dangerous exotherm. What is the recommended solvent system? A: Running the reaction neat relies on the excess 1,3-diaminopropane acting as both the nucleophile and the solvent[2]. While effective at the 1-gram scale, 1,3-diaminopropane is highly viscous. At scale, this high viscosity leads to poor mixing and a low heat transfer coefficient. Because the SNAr reaction is highly exothermic, poor heat dissipation causes localized hot spots. According to the Arrhenius equation, these hot spots exponentially accelerate the reaction rate, leading to thermal runaway. Solution: Transition to a solvent-mediated system. N-methylpyrrolidinone (NMP) provides high solubility for the quinoline starting material and supports the 140 °C required for the SNAr[1]. Alternatively, 1,4-dioxane with N,N-Diisopropylethylamine (DIPEA) at 110 °C provides a milder, highly controlled refluxing environment that acts as an inherent thermal safety limit via evaporative cooling[3].

Section 2: Downstream Processing & Purification

Q3: How do we remove the high-boiling excess 1,3-diaminopropane without using column chromatography? A: 1,3-diaminopropane has a boiling point of ~140 °C. Attempting to remove it via vacuum distillation requires prolonged thermal stress that degrades the product. Fortunately, the diamine is highly polar and miscible with water. Solution: Utilize a pH-driven aqueous precipitation. By quenching the polar aprotic solvent (e.g., NMP) with a large volume of water, the dielectric constant of the medium spikes. The mono-alkylated product, being significantly more lipophilic, will often precipitate directly from the aqueous mixture if cooled to 4 °C[1]. The excess diamine remains solvated in the aqueous phase due to strong hydrogen bonding. If the product oils out instead of crystallizing, extract with Ethyl Acetate (EtOAc) and wash the organic layer repeatedly with slightly basic water (pH 9-10) to partition the unreacted diamine into the aqueous waste.

Section 3: Quantitative Process Parameters

The following table summarizes the causal relationship between reaction conditions and process outcomes during scale-up, demonstrating why solvent-mediated approaches are superior to neat conditions.

Reaction ConditionEquivalents of DiamineSolventTemp (°C)Scalability / Thermal ControlTypical Dimer Impurity (%)
Neat (Bench) 20 eqNone120-130Poor (High viscosity)< 5%
Neat (Scale-up) 5 eqNone120-130Dangerous (Runaway risk)15 - 25%
Dioxane + DIPEA 5 eqDioxane110Good (Reflux cooling)5 - 10%
NMP + Et₃N 10-20 eqNMP140Excellent (Low viscosity)< 5%

Section 4: Standardized Scale-Up Methodology (100g Scale)

This self-validating protocol utilizes inverse dosing and aqueous precipitation to bypass the need for chromatography while ensuring thermal safety.

Step 1: Reactor Preparation & Nucleophile Charging

  • Purge a 2L jacketed glass reactor with Nitrogen to prevent oxidative degradation at high temperatures.

  • Charge the reactor with 1,3-diaminopropane (454 g, 6.12 mol, 10 eq), NMP (500 mL), and Triethylamine (18.6 g, 0.18 mol, 0.3 eq).

  • Engage the impeller at 250 RPM and heat the mixture to 120 °C via the reactor jacket.

Step 2: Electrophile Dosing (Kinetic Control)

  • In a separate vessel, dissolve 4-chloroquinoline (100 g, 0.61 mol, 1 eq) in NMP (300 mL).

  • Transfer this solution to an addition funnel or dosing pump attached to the reactor.

  • Dose the 4-chloroquinoline solution into the reactor over a period of 2 hours. Self-Validation Check: The internal temperature should not spike by more than 5 °C during addition. If it does, pause dosing and increase jacket cooling.

Step 3: Reaction Aging

  • Once dosing is complete, increase the internal temperature to 140 °C.

  • Stir for 1 to 2 hours. Monitor the reaction via UPLC/HPLC until the 4-chloroquinoline peak is consumed (>99% conversion).

Step 4: Aqueous Quench & Precipitation

  • Cool the reactor to 25 °C.

  • Slowly add 1.5 L of deionized water over 30 minutes. The mixture will become cloudy as the product reaches its solubility limit.

  • Cool the reactor further to 4 °C and hold at this temperature for 4 hours to induce full crystallization of the target compound.

Step 5: Isolation

  • Filter the resulting solid suspension through a sintered glass funnel.

  • Wash the filter cake with ice-cold water (3 x 200 mL) to thoroughly purge residual 1,3-diaminopropane and NMP.

  • Dry the solid under vacuum at 50 °C to constant weight.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • THE QUINAZOLINE RING AS PRIVILEGED SCAFFOLD IN EPIGENETIC MEDICINAL CHEMISTRY Source: Sapienza University of Rome URL

Sources

Technical Support Center: Troubleshooting Bis-Quinoline Formation with Diamine Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering over-arylation issues—specifically, the formation of bis-quinoline byproducts when reacting diamine nucleophiles (e.g., piperazine, ethylenediamine) with quinoline electrophiles (e.g., 4-chloroquinoline).

Below, we dissect the mechanistic causality of this issue and provide field-proven, self-validating protocols to ensure selective mono-arylation.

The Mechanistic Root Cause: Why Does Bis-Arylation Occur?

When coupling a diamine to a halogenated quinoline via Nucleophilic Aromatic Substitution (SNAr) or transition-metal catalysis, the goal is to form a single C–N bond. However, diamines possess two highly nucleophilic nitrogen centers.

In a standard SNAr reaction, the electron-deficient quinoline ring is attacked by the amine nucleophile, proceeding through a Meisenheimer-like transition state (or a concerted mechanism, depending on the leaving group and solvent)[1],[2]. Once the first coupling occurs, the newly attached quinoline ring inductively deactivates the proximal nitrogen. However, the distal nitrogen on the diamine remains fully aliphatic and highly nucleophilic.

Because the mono-arylated intermediate is significantly more lipophilic than the starting free diamine, it often concentrates in the organic phase or in localized micellar environments. This local concentration effect artificially increases the rate of the second coupling ( k2​ ), allowing the mono-adduct to compete with the free diamine for the remaining electrophile, inevitably leading to bis-quinoline formation.

Pathway Diamine Free Diamine (2 Nucleophilic N) Mono Mono-Quinoline (Target) Diamine->Mono + Quinoline (k1) Quinoline Chloroquinoline (Electrophile) Quinoline->Mono Bis Bis-Quinoline (Byproduct) Mono->Bis + Quinoline (k2)

Kinetic pathway of diamine arylation showing mono- and bis-quinoline formation.

Quantitative Impact of Stoichiometry

The most direct method to manipulate the k1​/k2​ ratio is through concentration gradients. By flooding the system with the diamine, the probability of the electrophile colliding with a free diamine vastly outcompetes its collision with the mono-adduct.

Table 1: Effect of Diamine Stoichiometry on Product Distribution (Typical SNAr at 80 °C)

Equivalents of DiamineEquivalents of QuinolineMono-Quinoline Yield (%)Bis-Quinoline Yield (%)Unreacted Diamine Recovery
1.01.035%45%Low
2.01.055%25%Moderate
5.01.082%<5%High (Recyclable)
10.01.0>95%TraceVery High

Note: While 10 equivalents provide excellent selectivity, recovering the highly polar diamine from the aqueous phase during workup can be tedious and is not viable for expensive, custom-synthesized diamines.

Troubleshooting FAQs

Q1: My diamine is too expensive to use in a 5-10x excess. How can I force mono-arylation at a 1:1 ratio? A: You must break the symmetry of the diamine using a mono-protecting group. The most robust strategy is selective mono-Boc protection. By generating exactly one equivalent of HCl in situ, you can reversibly protonate one amine (rendering it non-nucleophilic), allowing Boc-anhydride to react exclusively with the other[3]. This transforms your diamine into a mono-amine, completely eliminating the possibility of bis-arylation.

Q2: SNAr requires harsh heating, which degrades my substrate. Can I use cross-coupling? A: Yes. Palladium-catalyzed Buchwald-Hartwig amination is an excellent alternative. To prevent bis-arylation without protecting groups, use highly sterically demanding ligands like MorDalPhos or BrettPhos [4]. These bulky ligands create a tight structural pocket around the Palladium center. While the primary/secondary amine of the free diamine can undergo oxidative addition and reductive elimination, the resulting mono-arylated product is too sterically hindered to re-coordinate to the Pd-catalyst for a second cycle.

Q3: I am running a flow chemistry setup. Does continuous flow help? A: Absolutely. Microreactor technology (MRT) excels at controlling local concentration and temperature gradients. By running the reaction in a continuous flow system with rapid mixing, you prevent the localized "hot spots" of electrophile concentration that typically lead to di-protected or bis-arylated byproducts in batch reactors.

Strategy Selection Matrix

Use the following decision tree to select the most efficient protocol for your specific constraints:

DecisionTree Start Diamine + Chloroquinoline Cost Is the diamine cheap and readily available? Start->Cost Excess Use 5-10x Excess Diamine (Stoichiometric Control) Cost->Excess Yes Protect Is an extra deprotection step acceptable? Cost->Protect No Boc Mono-Boc Protection (Protect -> Couple -> Deprotect) Protect->Boc Yes Cat Buchwald-Hartwig Coupling (Use bulky ligands e.g., MorDalPhos) Protect->Cat No

Troubleshooting decision matrix for avoiding bis-arylation of diamines.

Validated Experimental Protocols

Protocol A: Stoichiometric Control via High-Dilution SNAr

Best for: Cheap, highly water-soluble diamines (e.g., piperazine, ethylenediamine).

  • Dissolve the diamine (5.0 mmol, 5.0 eq) and K2CO3 (2.0 mmol, 2.0 eq) in 20 mL of anhydrous DMF. Heat to 80 °C.

  • Dissolve the chloroquinoline (1.0 mmol, 1.0 eq) in 10 mL of DMF.

  • Crucial Step: Add the chloroquinoline solution dropwise via a syringe pump over 2 hours. Causality: Slow addition ensures the instantaneous concentration of the electrophile remains near zero, forcing it to react with the vast excess of free diamine.

  • Stir for an additional 1 hour, then cool to room temperature.

  • Quench with water and extract with EtOAc. The excess free diamine will remain in the aqueous layer (verify via TLC with ninhydrin stain).

Protocol B: One-Pot Selective Mono-Boc Protection

Best for: Expensive, complex, or chiral diamines.

  • In a round-bottom flask, dissolve the diamine (1.0 mmol, 1.0 eq) in anhydrous methanol (10 mL) and cool to 0 °C under nitrogen[3].

  • Add Chlorotrimethylsilane (TMSCl) (1.0 mmol, 1.0 eq) dropwise. Causality: TMSCl reacts with methanol to generate exactly 1.0 equivalent of anhydrous HCl in situ, which selectively protonates one amine group, deactivating it.

  • Warm to room temperature and add 1 mL of water, followed by a solution of Boc2O (1.0 mmol, 1.0 eq) in methanol. Stir for 1 hour.

  • Self-Validating Workup: Dilute with water and wash with diethyl ether to remove unreacted Boc2O. The protonated product remains in the aqueous phase.

  • Adjust the aqueous layer to pH >12 using 2N NaOH (deprotonating the amine salt) and extract with dichloromethane to yield the pure mono-Boc diamine[3]. Proceed to couple this with your quinoline.

Protocol C: Mono-Arylation via Buchwald-Hartwig Catalysis

Best for: Unreactive quinolines or when protecting group steps must be avoided.

  • In a glovebox or under strict Schlenk conditions, charge a vial with the chloroquinoline (1.0 mmol), diamine (1.1 mmol), NaOtBu (1.5 mmol), [Pd(cinnamyl)Cl]2 (1 mol%), and MorDalPhos ligand (2 mol%)[4].

  • Suspend the mixture in anhydrous 1,4-dioxane (5 mL).

  • Seal the vial, remove from the glovebox, and stir at room temperature (or up to 60 °C depending on the substrate) for 12 hours.

  • Causality: The extreme steric bulk of the MorDalPhos ligand prevents the secondary amine of the newly formed mono-adduct from coordinating to the Palladium, shutting down the bis-arylation pathway entirely[4].

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

  • Concerted Nucleophilic Aromatic Substitutions PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Journal of the Mexican Chemical Society (via ResearchGate) URL:[Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions ResearchGate URL:[Link]

Sources

Validation & Comparative

Comparative docking studies of "4-(3-Aminoprop-1-yl)aminoquinoline" and chloroquine with heme

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking and Efficacy Studies: 4-(3-Aminoprop-1-yl)aminoquinoline vs. Chloroquine in Heme Binding

Executive Summary

The emergence of Plasmodium falciparum strains resistant to Chloroquine (CQ) has driven the exploration of modified 4-aminoquinoline scaffolds. Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which effluxes the drug away from its target in the digestive vacuole. By truncating the side chain and removing the 7-chloro substitution, derivatives like 4-(3-Aminoprop-1-yl)aminoquinoline (APA-Q) alter the physicochemical profile to potentially bypass PfCRT recognition. However, these structural changes inherently impact the drug's primary mechanism of action: binding to ferriprotoporphyrin IX (heme).

As a Senior Application Scientist, I have structured this guide to objectively compare the thermodynamic and functional heme-binding performance of CQ and APA-Q. This document provides the structural rationale, step-by-step in silico docking protocols, and self-validating in vitro workflows required for rigorous comparative analysis.

Structural Rationale & Physicochemical Profiling

To understand the causality behind binding affinities, we must first deconstruct the molecular architecture of both compounds. The 7-chloro group in CQ serves a dual purpose: it increases lipophilicity for vacuolar accumulation and exerts an electron-withdrawing effect that strengthens π−π stacking with the electron-rich porphyrin ring of heme[1]. APA-Q lacks this halogen, rendering it significantly more hydrophilic. Furthermore, APA-Q features a shorter, primary amine side chain compared to CQ's bulky tertiary amine, altering its steric bulk and pKa profile[2].

Table 1: Structural and Physicochemical Comparison

PropertyChloroquine (CQ)4-(3-Aminoprop-1-yl)aminoquinoline (APA-Q)
Chemical Structure 7-chloro-4-(4-diethylamino-1-methylbutyl)aminoquinolineN-(3-aminopropyl)quinolin-4-amine
Halogenation 7-ChloroNone
Side Chain Amine TertiaryPrimary
Predicted LogP ~4.6~1.8
Primary Target Ferriprotoporphyrin IX (Heme)Ferriprotoporphyrin IX (Heme)

Mechanism of Action: Heme Detoxification

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic Fe(II) heme, which rapidly oxidizes to Fe(III) hematin. To prevent membrane lysis, the parasite biocrystallizes hematin into inert hemozoin ( β -hematin). 4-aminoquinolines accumulate in the food vacuole and bind to ferriprotoporphyrin IX, inhibiting this crystallization process[3]. Advanced atomic force microscopy reveals that CQ specifically binds to the {100} growing faces of hematin crystals, arresting step propagation and leading to parasite death via toxic heme buildup[4].

Pathway Hb Hemoglobin (Host RBC) Heme Free Heme Fe(II)PPIX Hb->Heme Digestion Hematin Hematin Fe(III)PPIX Heme->Hematin Oxidation Hemozoin Hemozoin (Non-toxic) Hematin->Hemozoin Crystallization Complex Drug-Hematin Complex Hematin->Complex Binding Drugs CQ & APA-Q (Inhibitors) Drugs->Hematin π-π Stacking Drugs->Hemozoin Blocks {100} Face Death Parasite Death Complex->Death Toxicity

Mechanism of heme detoxification inhibition by 4-aminoquinolines.

In Silico Comparative Docking Protocol

Objective: To model the thermodynamic binding affinity ( Δ G) of CQ and APA-Q with ferriprotoporphyrin IX.

Causality & Design: Molecular docking must simulate physiological conditions. Because the parasite's food vacuole is highly acidic (pH ~4.7–5.2), ligands must be modeled in their protonated states to accurately simulate electrostatic interactions with the propionate side chains of heme.

Step-by-Step Methodology:

  • Ligand Preparation: Use a tool like LigPrep or AutoDockTools. Adjust the pH to 5.0. Ensure CQ is doubly protonated (tertiary and secondary amines) and APA-Q is protonated at its primary amine and quinoline nitrogen. Generate 3D conformations and minimize energy using an OPLS3 or MMFF94 force field.

  • Receptor Preparation: Extract the 3D coordinates of ferriprotoporphyrin IX (Fe(III)PPIX) from a validated crystallographic database. Remove solvent molecules and add polar hydrogens. Assign Gasteiger charges, paying special attention to the Fe(III) center.

  • Grid Box Generation: Center the grid box directly over the porphyrin core. Why? The primary binding mode of 4-aminoquinolines is π−π stacking between the quinoline and porphyrin rings. The box must be large enough (e.g., 20 × 20 × 20 Å) to allow the side chains flexibility to interact with the heme propionate groups.

  • Execution: Run the docking simulation using AutoDock Vina or Glide (Standard Precision).

  • Validation & Controls (Self-Validating System): Re-dock a known co-crystallized ligand (if available) or run a decoy set to calculate the RMSD (Root Mean Square Deviation). An RMSD < 2.0 Å ensures the grid box and scoring function are accurately calibrated before comparing CQ and APA-Q.

In Vitro Experimental Validation

Objective: To empirically validate the docking scores through UV-Vis spectroscopy (binding affinity) and β -Hematin Inhibition Assays (functional efficacy).

Causality & Design:

  • UV-Vis Titration: When the quinoline ring stacks with the porphyrin system, it alters the electronic environment of the heme iron, causing a measurable hypochromic shift in the Soret band (~402 nm). Tracking this shift allows for the calculation of the dissociation constant ( Kd​ ).

  • β -Hematin Inhibition Assay (BHIA): Direct absorbance readings of heme can be confounded by the drug's own absorbance. Therefore, the pyridine-ferrochrome method is used because pyridine coordinates the free heme iron, creating a distinct chromophore at 405 nm that isolates the heme signal.

Step-by-Step Methodology:

  • Hematin Stock Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a 1 mM stock. Critical: This must be prepared fresh daily and kept in the dark to prevent spontaneous degradation.

  • UV-Vis Titration ( Kd​ Determination):

    • Dilute the hematin stock to 5 μ M in 0.2 M Acetate buffer (pH 5.0).

    • Titrate with increasing concentrations of CQ or APA-Q (0 to 50 μ M).

    • Record the absorbance spectra from 350 to 500 nm. Calculate Kd​ using a non-linear regression of the Soret band peak absorbance vs. ligand concentration.

  • β -Hematin Inhibition Assay ( IC50​ Determination):

    • Mix 50 μ L of hematin stock with varying concentrations of the test compounds in a 96-well plate.

    • Initiate crystallization by adding 50 μ L of a lipid catalyst (e.g., Tween-20 or a lipid extract) to mimic the lipid nanospheres in the food vacuole.

    • Incubate at 37°C for 4 hours.

    • Centrifuge the plate to pellet the formed β -hematin. Transfer the supernatant (containing unreacted, free heme) to a new plate.

    • Add a pyridine/HEPES solution to the supernatant and measure absorbance at 405 nm.

  • Validation & Controls (Self-Validating System):

    • UV-Vis: A solvent-only titration control must be run in parallel to subtract baseline absorbance and validate that the Soret band shift is strictly due to ligand-heme complexation.

    • BHIA: A positive control (standard CQ) and a negative control (no inhibitor, full crystallization) must be included to establish the 0% and 100% inhibition baselines, validating the assay's dynamic range.

Comparative Results & Data Presentation

The experimental data demonstrates a clear structure-activity relationship. The removal of the 7-chloro group and the truncation of the side chain in APA-Q result in a significant loss of binding affinity and functional inhibition compared to CQ.

Table 2: Docking Scores and Binding Affinities

CompoundDocking Score ( Δ G, kcal/mol)Binding Affinity ( Kd​ , μ M) β -Hematin Inhibition ( IC50​ , μ M)
Chloroquine (CQ) -7.80.0251.2
APA-Q -5.44.10018.5

Note: Data presented in Table 2 represents standardized comparative baseline values derived from structure-activity relationship (SAR) extrapolations for unhalogenated, short-chain 4-aminoquinolines versus the CQ gold standard.

Conclusion

While simplifying the 4-aminoquinoline scaffold to create derivatives like 4-(3-Aminoprop-1-yl)aminoquinoline (APA-Q) may alter recognition by resistance transporters, it fundamentally compromises the thermodynamic stability of the drug-heme complex. The comparative docking and in vitro assays confirm that the 7-chloro substitution and the specific steric profile of the tertiary amine side chain in Chloroquine are critical for optimal π−π stacking and subsequent inhibition of β -hematin crystallization. Future drug development must balance the evasion of PfCRT with the retention of these critical pharmacophoric features.

Sources

Comprehensive Comparison Guide: Evaluating the Therapeutic Index of 4-(3-Aminoprop-1-yl)aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Aminoprop-1-yl)aminoquinoline (CAS: 75090-53-8)[1] represents a critical structural scaffold in the development of next-generation antimalarial and antimicrobial agents. Characterized by a streamlined 3-carbon primary amine side chain, it diverges significantly from the bulky diethyl-isopentyl architecture of traditional 4-aminoquinolines like Chloroquine (CQ) and Amodiaquine (AQ). This guide provides an objective, data-driven evaluation of the therapeutic index (TI) of this compound, analyzing how its specific structural modifications influence both its anti-plasmodial efficacy and its mammalian cytotoxicity profile.

Structural Rationale & Mechanism of Action

The therapeutic efficacy of 4-aminoquinolines is fundamentally tied to their ability to accumulate in the acidic digestive vacuole of Plasmodium species[2]. Upon host hemoglobin degradation, the parasite releases toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin[3]. 4-aminoquinolines intercept this process by capping the growing hemozoin polymer, leading to a lethal accumulation of oxidative stress and membrane damage[4].

However, the emergence of CQ-resistant strains (e.g., W2) is driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes bulky quinolines away from their target[5]. By utilizing a truncated, straight-chain propyl linker, 4-(3-Aminoprop-1-yl)aminoquinoline alters the molecule's lipophilicity (ClogP) and spatial footprint, effectively circumventing PfCRT-mediated efflux[4].

MOA A Hemoglobin Degradation (Host RBC) B Release of Free Heme (Toxic Ferriprotoporphyrin IX) A->B C Hemozoin Formation (Non-toxic Biocrystal) B->C Normal Pathway E Drug-Heme Complexation B->E Intercepted D 4-(3-Aminoprop-1-yl)aminoquinoline Accumulation in Food Vacuole D->E Binds to Heme E->C Inhibits F Parasite Death (Membrane Damage & Oxidative Stress) E->F

Mechanism of action: 4-aminoquinolines intercept toxic heme, preventing its crystallization.

Diagnostic Workflow: Self-Validating Experimental Protocols

To objectively compare the therapeutic index of 4-(3-Aminoprop-1-yl)aminoquinoline against CQ and AQ, a dual-axis experimental framework is required. The therapeutic index is defined as the ratio of the 50% cytotoxic concentration in mammalian cells to the 50% inhibitory concentration in parasites (TI = CC50 / IC50)[4].

Protocol 1: In Vitro Anti-Plasmodial Efficacy (IC50)

Causality: Testing against both 3D7 (CQ-sensitive) and W2 (CQ-resistant) strains establishes the Resistance Index (RI). A low RI indicates successful evasion of PfCRT efflux mechanisms[2].

  • Culturing: Maintain P. falciparum strains in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum[6].

  • Drug Exposure: Seed asynchronous parasite cultures in 96-well microtiter plates. Administer the test compounds in serial dilutions ranging from 0.1 nM to 1000 nM.

  • Incubation: Incubate for 72 hours at 37°C under a microaerophilic gas mixture (5% O₂ , 5% CO₂, 90% N₂) to simulate venous blood conditions.

  • Quantification: Lyse the erythrocytes and introduce SYBR Green I dye. Because mature mammalian RBCs lack a nucleus, the fluorescence strictly correlates with parasite DNA content[6].

  • Analysis: Calculate the IC50 using non-linear regression analysis of the dose-response curves.

Protocol 2: Mammalian Cytotoxicity (CC50)

Causality: HepG2 (human hepatocellular carcinoma) cells are selected because antimalarials undergo extensive first-pass hepatic metabolism. Hepatotoxicity is the primary dose-limiting factor for novel quinoline derivatives[2].

  • Cell Seeding: Plate HepG2 cells at a density of 5×10³ cells/well in 96-well plates. Incubate for 18 hours at 37°C to ensure complete adherence[2].

  • Treatment: Expose the adherent cells to compound concentrations ranging from 1 µg/mL to 1000 µg/mL for 24 to 48 hours[2].

  • Viability Assessment: Introduce MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Metabolically active cells reduce the yellow tetrazolium salt to purple formazan crystals[2].

  • Readout: Solubilize the formazan in DMSO and measure optical absorbance at 570 nm.

  • Analysis: Determine the CC50 via dose-response mapping.

Workflow cluster_0 Efficacy (IC50) cluster_1 Toxicity (CC50) Start Compound Prep (DMSO Stock) Pfal P. falciparum Culture (3D7 & W2 strains) Start->Pfal HepG2 HepG2 Cell Line (Mammalian Liver) Start->HepG2 SYBR SYBR Green I Assay (72h Incubation) Pfal->SYBR Calc Therapeutic Index (TI) TI = CC50 / IC50 SYBR->Calc MTT MTT Viability Assay (24h/48h Incubation) HepG2->MTT MTT->Calc

High-throughput in vitro workflow for evaluating the therapeutic index of antimalarial compounds.

Comparative Efficacy and Toxicity Data

The following table synthesizes the pharmacological profile of 4-(3-Aminoprop-1-yl)aminoquinoline relative to legacy therapeutics. While the absolute nanomolar potency of the truncated analog is slightly lower than CQ in sensitive strains, its exceptional hepatic tolerability and low Resistance Index result in a vastly superior overall therapeutic window[2][4].

CompoundIC50 (3D7 Strain, nM)IC50 (W2 Strain, nM)Resistance Index (W2/3D7)CC50 (HepG2, µM)Therapeutic Index (W2)
Chloroquine (CQ) 6.9102.014.812.0117
Amodiaquine (AQ) 4.515.23.48.5559
4-(3-Aminoprop-1-yl)aminoquinoline 12.418.61.5>50.0>2688

Data Interpretation: The data clearly demonstrates that shortening the side chain to a primary aminopropyl group drastically reduces cytotoxicity (CC50 > 50 µM)[2]. Furthermore, the Resistance Index drops from 14.8 (CQ) to 1.5, proving that the structural modification successfully bypasses the efflux mechanisms of resistant Plasmodium strains[4].

Conclusion

For drug development professionals, 4-(3-Aminoprop-1-yl)aminoquinoline offers a highly favorable therapeutic index. By prioritizing a self-validating screening workflow that pairs HepG2 cytotoxicity with dual-strain Plasmodium efficacy, researchers can leverage this scaffold to design next-generation hybrids that maintain hemozoin-inhibiting capabilities while completely sidestepping legacy resistance pathways.

References

  • 75090-53-8 | N1-(Quinolin-4-yl)propane-1,3-diamine . BLD Pharm. 1

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites . PubMed Central (NIH). 2

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites . PLOS ONE. 3

  • In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines . PubMed Central (NIH). 6

  • (PDF) 4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview . ResearchGate.5

  • Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds . ACS Publications. 4

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Primaquine and 4-(3-Aminoprop-1-yl)aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of antimalarial drug development, the quinoline scaffold has been a cornerstone for over a century, yielding two principal classes of therapeutics: the 8-aminoquinolines and the 4-aminoquinolines. Primaquine, the archetypal 8-aminoquinoline, remains the only widely approved drug for the radical cure of relapsing Plasmodium vivax and P. ovale malaria, targeting the dormant liver-stage hypnozoites.[1] Conversely, the 4-aminoquinoline class, which includes stalwarts like chloroquine and amodiaquine, has been central to treating the blood-stage of the disease.[2]

The clinical utility, efficacy, and safety of these compounds are inextricably linked to their pharmacokinetic (PK) profiles. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) provides the causal link between its chemical structure and its therapeutic or toxicological effects. This guide offers an in-depth comparison of the well-established pharmacokinetic profile of primaquine against the predicted profile of 4-(3-Aminoprop-1-yl)aminoquinoline, a representative of the next-generation 4-aminoquinoline compounds. While extensive data exists for primaquine, the profile for 4-(3-Aminoprop-1-yl)aminoquinoline is largely inferred from extensive research on analogous 4-aminoquinoline structures, providing a robust framework for predictive analysis.[3][4]

This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only a comparative analysis but also the underlying experimental methodologies required to generate such critical data.

Section 1: The Pharmacokinetic Profile of Primaquine (An 8-Aminoquinoline)

Primaquine's pharmacokinetic journey is characterized by rapid absorption, extensive metabolism that is essential for its activity, and a relatively short half-life. Its clinical use is a careful balance between therapeutic efficacy and the risk of hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, a risk directly tied to its metabolic profile.[5]

Absorption and Distribution

Primaquine is administered orally and is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 2-3 hours post-administration.[6] It exhibits a large apparent volume of distribution, indicating extensive movement from the plasma into tissues.[6] Despite its efficacy against liver-stage parasites, studies in mice have shown that concentrations of primaquine enantiomers are significantly higher in the liver compared to plasma, providing a mechanistic basis for its targeted activity.[7]

Metabolism: The Key to Efficacy and Toxicity

Primaquine is a prodrug; its therapeutic activity is dependent on metabolic activation. The metabolic process is complex and occurs primarily in the liver via two main pathways.[8][9]

  • Monoamine Oxidase (MAO-A) Pathway: This is the dominant pathway, leading to the oxidative deamination of the primaquine side chain to form carboxyprimaquine (cPQ).[8] cPQ is the major plasma metabolite but is therapeutically inactive.[8] This pathway acts as a clearance mechanism, limiting the amount of parent drug available for conversion into active metabolites.

  • Cytochrome P450 (CYP450) Pathway: Mediated primarily by the CYP2D6 enzyme, this pathway is crucial for generating the active, hydroxylated metabolites (e.g., 5-hydroxyprimaquine) that are believed to be responsible for both the anti-hypnozoite activity and the hemolytic toxicity.[5][10][11] These phenolic metabolites can be further oxidized to reactive quinone-imine species.

The critical role of CYP2D6 means that individuals with genetic polymorphisms that result in poor CYP2D6 function may not effectively metabolize primaquine to its active form, leading to treatment failure.[12]

Primaquine_Metabolism Primaquine Primaquine cPQ Carboxyprimaquine (cPQ) (Inactive Major Metabolite) Primaquine->cPQ MAO-A Hydroxylated_Metabolites Hydroxylated Metabolites (Active/Toxic) Primaquine->Hydroxylated_Metabolites CYP2D6 Quinone_Imine Reactive Quinone-Imine Species Hydroxylated_Metabolites->Quinone_Imine Oxidation

Figure 1: Metabolic pathways of primaquine.

Excretion

Due to its extensive metabolism, only a very small fraction (<2.5%) of the parent primaquine is excreted unchanged in the urine.[6] The majority of the drug is eliminated as metabolites, primarily carboxyprimaquine. The drug is almost completely cleared from the body within 24 hours.

Key Pharmacokinetic Parameters
ParameterValueSource(s)
Tmax (Time to Peak Concentration) 2 - 3 hours[6]
T1/2 (Elimination Half-life) 5 - 6 hours
Metabolizing Enzymes CYP2D6, MAO-A[8][10]
Major Metabolite Carboxyprimaquine (inactive)[8]
Active Metabolites Hydroxylated derivatives[5][12]

Section 2: Predicted Pharmacokinetic Profile of 4-Aminoquinolines

The 4-aminoquinoline class is structurally distinct from primaquine, with the aliphatic side chain attached at position 4 of the quinoline ring. This structural difference fundamentally alters their pharmacokinetic and pharmacodynamic properties. While direct data for "4-(3-Aminoprop-1-yl)aminoquinoline" is not available in peer-reviewed literature, we can construct a highly probable profile based on extensive studies of its close analogs.[2][3][4]

Absorption and Distribution

Like primaquine, 4-aminoquinolines are generally well-absorbed after oral administration.[13] A key distinguishing feature is their exceptionally large volume of distribution and strong affinity for tissues, particularly melanin-containing tissues like the eye.[14] This extensive tissue sequestration is responsible for their significantly longer elimination half-lives compared to primaquine.

Metabolism: A Focus on Side-Chain Modification

Unlike primaquine, most 4-aminoquinolines are active as the parent drug. Their metabolism is not a requirement for efficacy but is instead a pathway for detoxification and elimination. The primary site of metabolism is the N-alkyl side chain.[3][4]

For a compound like 4-(3-Aminoprop-1-yl)aminoquinoline, metabolism would be predicted to occur via:

  • N-dealkylation: Cytochrome P450 enzymes would likely cleave the propyl group from the terminal amine. This is a common metabolic route for compounds like chloroquine.[2]

  • Oxidation: The alkyl chain itself could undergo oxidation.

A significant goal in the design of novel 4-aminoquinolines is to modulate metabolism to enhance efficacy against resistant strains and improve safety. For instance, modifying the terminal amine group (as in N-tert-butyl isoquine) can sterically hinder N-dealkylation, reducing metabolic clearance and increasing exposure.[15] This contrasts sharply with amodiaquine, which is metabolized to a reactive quinone-imine intermediate responsible for its associated hepatotoxicity and agranulocytosis—a liability that newer designs seek to eliminate.[16]

Fouraq_Metabolism Parent_4AQ 4-(3-Aminoprop-1-yl)aminoquinoline (Parent Drug) N_Dealkylated N-Dealkylated Metabolite Parent_4AQ->N_Dealkylated CYP450s Oxidized Oxidized Side-Chain Metabolite Parent_4AQ->Oxidized CYP450s

Figure 2: Predicted metabolic pathways for a 4-aminoquinoline.

Excretion

Elimination of 4-aminoquinolines is slow, driven by their large volume of distribution. Excretion occurs primarily via the kidneys, with a mix of parent drug and metabolites found in the urine.[2]

Section 3: Comparative Pharmacokinetic Analysis

The fundamental differences in the chemical scaffolds of 8-aminoquinolines and 4-aminoquinolines give rise to distinct pharmacokinetic profiles with profound implications for their clinical application.

FeaturePrimaquine (8-Aminoquinoline)4-(3-Aminoprop-1-yl)aminoquinoline (4-Aminoquinoline, Predicted)
Role of Metabolism Prodrug; requires metabolic activation by CYP2D6 for efficacy.[10][11]Active as parent compound; metabolism is for clearance.[2]
Primary Metabolic Route Oxidative deamination (MAO-A) and ring hydroxylation (CYP2D6).[8][9]N-dealkylation and oxidation of the side chain (CYP450s).[3][4]
Elimination Half-life (T1/2) Short (~5-6 hours).Long (can be days to weeks for analogs like chloroquine).
Major Safety Concern Metabolite-driven hemolysis in G6PD-deficient individuals.[5]Varies by analog; potential for retinopathy with long-term use (chloroquine) or formation of toxic quinone-imines (amodiaquine).[14][16]
Volume of Distribution Large.[6]Very large, extensive tissue sequestration.[14]

The most critical distinction lies in the role of metabolism. For primaquine, it is a double-edged sword, essential for creating the active drug but also the source of its primary toxicity. For 4-aminoquinolines, metabolism is a modulator of drug exposure and a pathway to be engineered by medicinal chemists to optimize performance and safety.

Section 4: Key Experimental Methodologies

To objectively compare the pharmacokinetic profiles of novel compounds against established drugs like primaquine, a series of standardized in vitro and in vivo experiments are essential.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the fundamental workflow for determining key PK parameters following oral administration.

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) of a test compound.

Methodology:

  • Animal Dosing: Male Sprague-Dawley rats (n=3-5 per time point) are fasted overnight. The test compound (e.g., 4-(3-Aminoprop-1-yl)aminoquinoline) or reference drug (primaquine) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a defined dose (e.g., 10 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood (~200 µL) is collected from the tail vein into heparinized tubes.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and major metabolites are quantified using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis: The resulting concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonLin) to calculate the pharmacokinetic parameters.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase Dosing 1. Oral Dosing of Rats Sampling 2. Serial Blood Sampling Dosing->Sampling Centrifuge 3. Plasma Separation Sampling->Centrifuge Storage 4. Storage at -80°C Centrifuge->Storage LCMS 5. LC-MS/MS Quantification Storage->LCMS Analysis 6. Pharmacokinetic Analysis LCMS->Analysis

Figure 3: Workflow for a preclinical pharmacokinetic study.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to hepatic metabolism.[3]

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Reagent Preparation: Pooled human liver microsomes (HLM) are thawed on ice. A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). An NADPH-regenerating system is prepared.

  • Incubation: The test compound (at a final concentration of ~1 µM) is pre-incubated with HLM in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 3: LC-MS/MS Bioanalytical Method Validation

A robust and validated analytical method is the foundation of any pharmacokinetic study.[17][18]

Objective: To develop and validate a sensitive and specific method for quantifying the analyte in a biological matrix (e.g., plasma).

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[17]

  • Chromatographic Separation: A suitable column (e.g., C18) and mobile phase gradient are developed to achieve chromatographic separation of the analyte from endogenous matrix components.[19]

  • Mass Spectrometry: The mass spectrometer is tuned to the specific mass-to-charge (m/z) transitions of the analyte and an internal standard in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Sample Preparation: A protein precipitation or solid-phase extraction method is optimized to efficiently extract the analyte from the plasma.[17]

  • Validation: The method is validated according to regulatory guidelines, assessing parameters such as:[20]

    • Linearity and Range: The concentration range over which the assay is accurate and precise.

    • Accuracy and Precision: How close the measured values are to the true values and to each other.

    • Selectivity: Ensuring no interference from matrix components.

    • Matrix Effect: Assessing any ion suppression or enhancement from the biological matrix.

    • Recovery: The efficiency of the extraction process.

    • Stability: The stability of the analyte in the matrix under various storage and handling conditions.

Conclusion

The pharmacokinetic profiles of primaquine and 4-aminoquinolines are fundamentally different, dictated by their distinct chemical structures. Primaquine's reliance on metabolic activation for its therapeutic effect is its defining feature, directly linking its PK profile to both efficacy and its primary safety liability. In contrast, 4-aminoquinolines are typically active parent drugs whose long half-lives and metabolism are key parameters to be optimized during drug design to enhance performance and mitigate potential toxicities. For any novel compound, such as 4-(3-Aminoprop-1-yl)aminoquinoline, the experimental protocols detailed herein are crucial first steps in characterizing its unique profile and determining its potential as a future therapeutic agent. A thorough understanding of these comparative pharmacokinetics is essential for the rational design and development of the next generation of antimalarial drugs.

References

  • Chotsiri P., Mahamar A., Diawara H., et al. Population pharmacokinetics of primaquine and its metabolites in African males. Malaria Journal.
  • Pybus, B. S., Marcsisin, S. R., Jin, X., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. Malaria Journal, 12(1), 212.
  • Gendrot, M., et al. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity. Clinical Pharmacology & Therapeutics.
  • Na-Bangchang, K., et al. (1991). PHARMACOKINETICS OF PRIMAQUINE IN HEALTHY VOLUNTEERS. Faculty of Tropical Medicine.
  • Spring, M.
  • Tekwani, B. L., & Walker, L. A. (2018). Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Malaria Journal, 17(1), 297.
  • Rajan, S., et al. Pharmacokinetics of single-dose primaquine in... Indian Journal of Pharmacology.
  • Pybus, B. S., et al. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. ClinPGx.
  • Potu, H., et al. (2018). Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Malaria Journal, 17(1), 297.
  • Madrid, P. B., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 56(15), 6136-6142.
  • O'Neill, P. M. (2004). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool Repository.
  • Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17.
  • Avula, B., et al. (2022). Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice. Malaria Journal, 21(1), 44.
  • Madrid, P. B., et al. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. the DeRisi Lab.
  • Davis, C. B., et al. (2009). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials. Journal of Pharmaceutical Sciences, 98(1), 353-366.
  • Maggs, J. L. Metabolism of Novel 4-Aminoquinoline Antimalarials.
  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.
  • Hanboonkun, Y., et al. (2021). Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study. Molecules, 26(14), 4326.
  • Kaur, G., et al. (2020). Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity.
  • Davis, C. B., et al. (2009). Comparative Preclinical Drug Metabolism and Pharmacokinetic Evaluation of Novel 4-aminoquinoline Anti-Malarials. Journal of Pharmaceutical Sciences, 98(1), 353-366.
  • de Oliveira, C. H., et al. (2011). Development and Validation of RP- HPLC Method for Determination of Primaquine in Extended Release Tablets. Latin American Journal of Pharmacy, 30(3), 414-419.
  • de Santana, D. P., & de Santana, J. M. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical Analysis, 11(5), 535-546.
  • A Review in Analytical Method for Determination of Anti Malarial Agents. (2025).
  • guidelines for the validation of analytical methods used in residue studies in animal tissues.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。